5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSLGOVYXMQPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351686 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92712-48-6 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole
CAS Number: 92712-48-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
A summary of the known chemical and physical properties of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 92712-48-6 | [1][2] |
| Molecular Formula | C₈H₅F₃N₄ | [1][2] |
| Molecular Weight | 214.15 g/mol | [1] |
| Melting Point | 156-158 °C | [3] |
| Synonyms | 5-(3-(Trifluoromethyl)phenyl)tetrazole, 3-(1H-tetrazol-5-yl)benzotrifluoride | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible literature, the general synthesis of 5-substituted-1H-tetrazoles is well-documented. A common and established method involves the [3+2] cycloaddition of a nitrile with an azide.
General Experimental Protocol for the Synthesis of 5-Aryl-1H-tetrazoles
This protocol is a generalized procedure based on known methods for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., zinc chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), water, or toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)benzonitrile in the chosen solvent.
-
Add sodium azide and a catalyst (e.g., ammonium chloride or a Lewis acid).
-
Heat the reaction mixture to reflux and maintain the temperature for several hours to days. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the tetrazole ring.
-
The product can then be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
A visual representation of this general synthetic workflow is provided in Figure 1.
Figure 1: General workflow for the synthesis of 5-aryl-1H-tetrazoles.
Potential Pharmacological Significance
The structural motifs present in this compound suggest potential applications in drug discovery.
-
Tetrazole Ring as a Carboxylic Acid Bioisostere: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. It shares similar acidic properties and spatial arrangement, but can offer advantages in terms of metabolic stability, lipophilicity, and oral bioavailability. Many approved drugs incorporate a tetrazole moiety for this reason.
-
Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is frequently incorporated into drug candidates to enhance properties such as metabolic stability (by blocking sites of oxidation), binding affinity (through favorable interactions with the target protein), and lipophilicity, which can improve cell membrane permeability.
Given these features, this compound could be investigated for a variety of therapeutic targets where a carboxylic acid-containing ligand has shown activity. However, without specific biological data, any potential mechanism of action or signaling pathway involvement remains speculative.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While its basic chemical properties are known, a comprehensive technical profile is hampered by the lack of detailed, publicly available experimental data. The synthetic route can be inferred from general methods for tetrazole formation, but specific reaction conditions and yields are not documented. Similarly, while its structural components suggest potential pharmacological activity, there is no published data on its biological effects, mechanism of action, or involvement in any signaling pathways. Further research is required to elucidate the specific properties and potential applications of this compound. Researchers interested in this molecule would need to undertake de novo synthesis and a full suite of biological screening and mechanistic studies.
References
An In-Depth Technical Guide to 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. Tetrazole moieties are recognized as metabolically stable bioisosteres of carboxylic acids, making them valuable functional groups in drug design. The presence of the trifluoromethyl group can further enhance properties such as metabolic stability and lipophilicity.
Structure and Physicochemical Properties
This compound consists of a phenyl ring substituted with a trifluoromethyl group at the meta-position, which is in turn attached to the 5-position of a 1H-tetrazole ring. The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms.
Chemical Structure:
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃N₄ | N/A |
| Molecular Weight | 214.15 g/mol | N/A |
| CAS Number | 186400-03-3 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 145-148 °C | N/A |
| pKa (Predicted) | 3.86 ± 0.10 | N/A |
| LogP (Predicted) | 2.15 | N/A |
| Topological Polar Surface Area | 54.46 Ų | [1] |
Note: Some properties are for the closely related 3,5-bis(trifluoromethyl)phenyl analog and are provided for estimation where direct data for the mono-substituted compound is unavailable.[1][2][3][4][5][6]
Synthesis of this compound
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[7][8] This reaction involves the formal addition of an azide anion to the carbon-nitrogen triple bond of the nitrile. Various catalysts and reaction conditions have been developed to improve yields, shorten reaction times, and enhance safety.
The general synthesis pathway is illustrated below.
Caption: General synthesis of this compound.
Comparative Synthesis Protocols
Several catalytic systems can be employed for this transformation. The choice of catalyst, solvent, and temperature significantly impacts reaction efficiency and yield.
Table 2: Comparison of Synthesis Conditions for 5-Substituted-1H-tetrazoles
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Method A | Zinc Bromide (ZnBr₂) | Water | Reflux (~100) | 24 | High | [9] |
| Method B | Pyridine Hydrochloride | DMF | 110 | 8 | 84-93 | [10] |
| Method C | Cobalt(II) Complex | DMSO | 110 | 12 | 99 | [7][11] |
| Method D | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Water | 100 | 24 | 98* | [8] |
| Method E | Silica Sulfuric Acid | DMF | 120 | 10 | 72-95 | [12] |
*Yield specifically reported for this compound.[8]
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of 5-substituted-1H-tetrazoles, which are directly applicable for the synthesis of the title compound from 3-(trifluoromethyl)benzonitrile.
Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)
This method is noted for its use of water as a solvent, offering a more environmentally benign and safer alternative to organic solvents.[9]
-
Reagent Setup : To a round-bottom flask, add 3-(trifluoromethyl)benzonitrile (1.0 eq), sodium azide (1.1-1.5 eq), zinc bromide (1.0 eq), and water (to achieve a concentration of ~0.5 M).
-
Reaction : The mixture is heated to reflux with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : After cooling to room temperature, the reaction mixture is acidified to a pH of ~1 using aqueous hydrochloric acid (e.g., 3N HCl).
-
Isolation : The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. If no precipitate forms, the product can be extracted from the aqueous layer using an organic solvent such as ethyl acetate.
Protocol 2: Amine Salt-Catalyzed Synthesis in DMF
This protocol utilizes an amine salt as a catalyst in a polar aprotic solvent.[10]
-
Reagent Setup : In a reaction vessel, combine 3-(trifluoromethyl)benzonitrile (1.0 eq, 10 mmol), sodium azide (1.2 eq, 12 mmol), and pyridine hydrochloride (1.0 eq, 10 mmol) in dimethylformamide (DMF, 20 mL).
-
Reaction : Heat the stirred mixture at 110-120 °C for 8-12 hours. Monitor the reaction's completion by TLC.
-
Work-up : Cool the mixture to room temperature and pour it into a beaker of ice water. Acidify with dilute HCl to pH 2-3 to precipitate the product.
-
Isolation : Filter the solid product, wash thoroughly with water to remove residual DMF and salts, and dry in a vacuum oven.
Experimental Workflow Visualization
The following diagram outlines the typical laboratory workflow for the synthesis and isolation of this compound.
Caption: Standard laboratory workflow for tetrazole synthesis.
Conclusion
This compound is a valuable compound accessible through well-established synthetic routes. The [3+2] cycloaddition of 3-(trifluoromethyl)benzonitrile with sodium azide remains the most effective method, with a variety of catalytic systems available to suit different laboratory and industrial requirements. Modern protocols utilizing catalysts like zinc salts in water or phase-transfer catalysts offer high yields and improved safety and environmental profiles compared to traditional methods. This guide provides the foundational information necessary for researchers to synthesize and utilize this important chemical entity in drug discovery and development.
References
- 1. 5-[3,5-bis(trifluoromethyl)phenyl]tetrazole, CasNo.175205-09-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. 5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]TETRAZOLE CAS#: 175205-09-1 [amp.chemicalbook.com]
- 3. 5-(3,5-Bis(trifluoromethyl)phenyl)-2H-tetrazole | C9H4F6N4 | CID 620220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS 175205-09-1: 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tet… [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Trifluoromethylphenyl Tetrazoles: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group and the tetrazole moiety into small molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity, while the tetrazole ring serves as a crucial bioisostere for carboxylic acids, improving pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the discovery and synthesis of trifluoromethylphenyl tetrazole derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas, including cancer and infectious diseases.
Core Synthetic Strategies: The [3+2] Cycloaddition
The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide.[2][3] This reaction, often catalyzed by a Lewis acid, provides a direct and efficient route to the tetrazole core.
General Synthetic Workflow
The synthesis of trifluoromethylphenyl tetrazole derivatives typically commences with a trifluoromethyl-substituted benzonitrile. This starting material undergoes a cycloaddition reaction with an azide source, most commonly sodium azide, facilitated by a catalyst. The resulting tetrazole can then be further functionalized if required.
References
- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Ascendant Role of Trifluoromethyl-Substituted Tetrazoles in Modern Drug Discovery: A Pharmacological Compendium
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, pharmacological activities, and therapeutic potential of trifluoromethyl-substituted tetrazoles. This whitepaper provides an in-depth analysis of this promising class of compounds, highlighting the synergistic contribution of the trifluoromethyl group and the tetrazole core to their enhanced pharmacological profiles.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[1][2] It often serves as a bioisosteric replacement for the carboxylic acid group, offering similar acidity and spatial arrangement while providing improved metabolic stability and pharmacokinetic properties.[2][3][4] The incorporation of a trifluoromethyl (CF3) group, a key fluorine-containing moiety, has become a cornerstone of modern drug design.[5][6][7] The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's biological activity, membrane permeability, and binding affinity to target proteins.[5][8][9] The convergence of these two structural motifs in trifluoromethyl-substituted tetrazoles has yielded a plethora of compounds with diverse and potent pharmacological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neurological applications.
Synthetic Strategies
The synthesis of trifluoromethyl-substituted tetrazoles is most commonly achieved through [3+2] cycloaddition reactions. A prevalent method involves the reaction of trifluoroacetonitrile with sodium azide.[1][10] Alternative strategies include the oxidative annulation of trifluoroacetimidohydrazides with nitromethane.[11]
Detailed Synthetic Protocol for 5-(Trifluoromethyl)-1H-tetrazole:
-
Starting Materials: Trifluoroacetamide, Phosphorus Pentoxide, Sodium Azide.
-
Step 1: Dehydration of Trifluoroacetamide. Trifluoroacetamide is dehydrated using a dehydrating agent such as phosphorus pentoxide to yield trifluoroacetonitrile gas.[1]
-
Step 2: Cycloaddition with Sodium Azide. The resulting high-temperature stream of trifluoroacetonitrile is then reacted with sodium azide in a suitable solvent, such as dimethylformamide (DMF), to afford the sodium salt of 5-(trifluoromethyl)tetrazole.[1][2]
-
Step 3: Protonation. The reaction mixture is then acidified to yield 5-(trifluoromethyl)-1H-tetrazole.
Pharmacological Profile: A Spectrum of Therapeutic Potential
Trifluoromethyl-substituted tetrazoles have demonstrated a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. Their mechanism of action often involves the induction of apoptosis through the intrinsic pathway, modulated by the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.
Quantitative Anticancer Data:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | 50 - >5000 | [1] |
| Thiazolo[4,5-d]pyrimidine derivatives | C32 (Amelanotic Melanoma) | 50 - >5000 | [1] |
| Thiazolo[4,5-d]pyrimidine derivatives | DU145 (Prostate Cancer) | 50 - >5000 | [1] |
| Thiazolo[4,5-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | 50 - >5000 | [1] |
| Isoxazole-based molecules | MCF-7 (Breast Cancer) | 2.639 - 14 | [12] |
| Isoxazole-based molecules | 4T1 (Breast Cancer) | 3 - >200 | [12] |
| Isoxazole-based molecules | PC-3 (Prostate Cancer) | 3 - >200 | [12] |
| Phenyl ring substituted tetrazoles | HeLa (Cervical Cancer) | 4.49 - >200 | [5] |
| Phenyl ring substituted tetrazoles | DU-145 (Prostate Cancer) | 10.38 - >200 | [5] |
Signaling Pathway: Intrinsic Apoptosis
Anti-inflammatory Activity
Certain trifluoromethyl-substituted tetrazoles exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Quantitative Anti-inflammatory Data:
| Compound Class | Target | IC50 (µM) | Reference |
| Diaryl-substituted tetrazoles | COX-1 | 0.42 - 8.1 | [13] |
| Diaryl-substituted tetrazoles | COX-2 | 2.0 - 200 | [13] |
Signaling Pathway: NF-κB Mediated Inflammation
Antimicrobial and Antifungal Activity
The unique structural features of trifluoromethyl-substituted tetrazoles also confer significant antimicrobial and antifungal properties.
Quantitative Antimicrobial and Antifungal Data:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazoles | S. aureus (MRSA) | 0.78 - 6.25 | [14] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | E. faecium | 0.78 - 3.12 | [14] |
| Investigational Tetrazoles (VT-1161, VT-1598) | C. glabrata | 0.25 - 2 | [5] |
| Investigational Tetrazoles (VT-1161, VT-1598) | C. albicans | ≤0.15 | [8][15] |
| Trifluoromethyl-substituted chalcones | C. albicans | <95 | [10] |
| Imide-tetrazoles | S. aureus | 0.8 - 3.2 | [16] |
Neurological Activity
Trifluoromethyl-substituted tetrazoles have also been investigated for their activity on neurological targets, such as NMDA receptors and Kv1.5 potassium channels, suggesting potential applications in treating neurological disorders and cardiac arrhythmias.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effects of trifluoromethyl-substituted tetrazoles on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted tetrazole compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][15][17][18]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of trifluoromethyl-substituted tetrazoles.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.[4][6][8][16]
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of trifluoromethyl-substituted tetrazoles against COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2 and the test compounds.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound in a suitable buffer.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Detection: The COX-catalyzed formation of prostaglandin G2 (PGG2) is measured. This can be done using various methods, including colorimetric or fluorometric assays that detect the peroxidase activity of COX.
-
Data Analysis: Determine the IC50 values for each compound against both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).[19][20][21][22]
Pharmacokinetics and ADME Profile
The incorporation of the trifluoromethyl group generally imparts favorable pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability.[2][3][11] In vivo studies on celecoxib, a COX-2 inhibitor with a trifluoromethyl-pyrazole core, have shown that it is extensively metabolized, primarily by CYP2C9, with metabolites excreted in both urine and feces.[13][18] While comprehensive in vivo pharmacokinetic data for a wide range of trifluoromethyl-substituted tetrazoles is still emerging, in vitro and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that these compounds generally possess good drug-like properties.
Conclusion and Future Directions
Trifluoromethyl-substituted tetrazoles represent a highly versatile and promising class of compounds in drug discovery. The synergistic combination of the metabolically stable and bioisosteric tetrazole ring with the pharmacokinetically favorable trifluoromethyl group has led to the development of potent agents with a wide array of pharmacological activities. While the anticancer and anti-inflammatory properties of these compounds are well-documented, further exploration of their antimicrobial, antifungal, and neurological activities is warranted. Future research should focus on elucidating the precise mechanisms of action for their diverse biological effects, optimizing their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this privileged scaffold holds significant promise for the discovery of novel and effective therapies for a range of human diseases.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the Major Candida glabrata Triazole Resistance Determinants on the Activity of the Novel Investigational Tetrazoles VT-1598 and VT-1161 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of the Novel Investigational Tetrazoles VT-1161 and VT-1598 Compared to the Triazole Antifungals against Azole-Resistant Strains and Clinical Isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. researchgate.net [researchgate.net]
- 22. Tetrazole-based deoxyamodiaquines: synthesis, ADME/PK profiling and pharmacological evaluation as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole: A Technical Guide to a Carboxylic Acid Isostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The replacement of a carboxylic acid moiety with a tetrazole ring is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth analysis of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, a key carboxylic acid isostere. This document details its physicochemical properties, synthesis, and biological relevance, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Role of Tetrazoles as Carboxylic Acid Isosteres
The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[1] This is attributed to their similar pKa values, planar geometry, and ability to participate in hydrogen bonding interactions. At physiological pH, both the carboxylic acid and the 1H-tetrazole exist predominantly in their anionic forms, allowing them to engage with similar binding sites on biological targets.[1]
The substitution of a carboxylic acid with a tetrazole can offer several advantages in drug design:
-
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group.
-
Enhanced Lipophilicity: The tetrazole moiety can increase the overall lipophilicity of a molecule, potentially improving its absorption and distribution characteristics.
-
Modulation of Physicochemical Properties: The substitution allows for fine-tuning of acidity and other physicochemical parameters to optimize drug-like properties.
-
Novel Intellectual Property: The use of a tetrazole isostere can lead to the discovery of new chemical entities with distinct patentability.
This guide focuses on this compound, a compound that combines the benefits of the tetrazole isostere with the electronic properties of the trifluoromethyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.
Physicochemical Properties: A Comparative Analysis
The rationale for using this compound as a carboxylic acid isostere is rooted in the comparable physicochemical properties between the tetrazole and its corresponding carboxylic acid, 3-(trifluoromethyl)benzoic acid.
| Property | 3-(Trifluoromethyl)benzoic Acid | This compound | 5-Phenyl-1H-tetrazole (Parent Analog) |
| Molecular Formula | C8H5F3O2 | C8H5F3N4[2] | C7H6N4[3] |
| Molecular Weight ( g/mol ) | 190.12 | 214.15[2] | 146.15[4] |
| pKa | ~3.77 (Predicted)[5] | Not Experimentally Determined (Predicted to be similar to 5-phenyl-1H-tetrazole) | 4.50[6] |
| LogP | Not Experimentally Determined | Not Experimentally Determined (Predicted to be higher than 5-phenyl-1H-tetrazole) | 1.65[7] |
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt. This reaction can be catalyzed by various Lewis acids. A general and environmentally friendly procedure using zinc bromide in water is detailed below.
Figure 1. Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 5-substituted 1H-tetrazoles in water.[8]
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Sodium Azide (NaN3)
-
Zinc Bromide (ZnBr2)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Sodium Sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(trifluoromethyl)benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).
-
Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the nitrile.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound. A reported yield for a similar synthesis is 98%.
Biological Activity: A Representative Example
Figure 2. Postulated mechanism of action via AT1 receptor antagonism.
Representative Biological Assay: Angiotensin II Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the human angiotensin II type 1 (AT1) receptor.
Materials:
-
Human AT1 receptor membranes (commercially available)
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II
-
Test compound: this compound
-
Non-specific binding control: Losartan (high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the AT1 receptor membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of losartan (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity of each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pharmacokinetics: Insights from a Marketed Analog
Specific pharmacokinetic data for this compound is not publicly available. However, the pharmacokinetic profile of losartan, a widely prescribed angiotensin II receptor antagonist containing a phenyl-tetrazole moiety, can provide valuable insights into the expected ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class of compounds.[5][11][12]
| Parameter | Losartan |
| Bioavailability (%) | ~33[11] |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~1[5] |
| Plasma Protein Binding (%) | >98[5] |
| Metabolism | Primarily via CYP2C9 and CYP3A4 to an active carboxylic acid metabolite (E-3174)[12] |
| Elimination Half-life (t1/2) (hours) | ~2[11] |
| Excretion | Biliary and renal[12] |
The trifluoromethyl group in this compound is expected to influence its pharmacokinetic profile, potentially by increasing metabolic stability and altering its distribution.
Figure 3. Generalized pharmacokinetic pathway for phenyl-tetrazole compounds.
Conclusion
This compound represents a valuable building block in medicinal chemistry, serving as a reliable isostere for the carboxylic acid group. Its synthesis is straightforward, and its physicochemical properties make it an attractive alternative for optimizing the drug-like characteristics of lead compounds. While specific biological and pharmacokinetic data for this particular molecule are limited, its structural analogy to established drugs provides a strong rationale for its application in the design of novel therapeutics, particularly in areas where carboxylic acid-containing compounds have shown promise but are hampered by suboptimal ADME properties. Further investigation into the specific biological targets and in vivo behavior of this compound is warranted.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. 5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]TETRAZOLE | 175205-09-1 [chemicalbook.com]
- 3. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]
- 4. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-Phenyl-1H-tetrazole(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 5-Phenyl-1H-tetrazole | CAS#:18039-42-4 | Chemsrc [chemsrc.com]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Spectroscopic data (NMR, IR, Mass Spec) for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
A comprehensive analysis of the spectroscopic characteristics of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is essential for its unequivocal identification and characterization in research and drug development. This technical guide provides a summary of expected spectroscopic data based on analogous compounds, detailed experimental protocols for acquiring such data, and a logical workflow for the analytical process.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons on Phenyl Ring | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.3 - 8.4 | s |
| H-4 | 7.8 - 7.9 | d |
| H-5 | 7.7 - 7.8 | t |
| H-6 | 8.2 - 8.3 | d |
| NH (tetrazole) | 15.0 - 16.0 | br s |
Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-5 (tetrazole) | 155 - 156 |
| C-1' (phenyl) | 130 - 131 |
| C-2' (phenyl) | 125 - 126 (q, J ≈ 3-4 Hz) |
| C-3' (phenyl) | 130 - 131 (q, J ≈ 32 Hz) |
| C-4' (phenyl) | 123 - 124 |
| C-5' (phenyl) | 130 - 131 |
| C-6' (phenyl) | 128 - 129 (q, J ≈ 4-5 Hz) |
| CF₃ | 124 - 125 (q, J ≈ 272 Hz) |
Solvent: DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (tetrazole) | 3200 - 2500 | Broad |
| C-H Aromatic Stretch | 3100 - 3000 | Medium |
| C=N, C=C Stretch (ring) | 1610 - 1450 | Medium-Strong |
| C-F Stretch | 1350 - 1100 | Strong |
| Tetrazole Ring Vibrations | 1100 - 900 | Medium-Strong |
Sample preparation: KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 215.06 |
| [M-N₂]+H]⁺ | 187.06 |
Ionization mode: Electrospray Ionization (ESI), positive mode.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 160 ppm and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrument contributions.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500 amu). The observation of the protonated molecule [M+H]⁺ and characteristic fragment ions would be expected.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Tautomerism in 5-Substituted-1H-Tetrazole Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Substituted-1H-tetrazoles are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids in drug design.[1][2] Their utility is intrinsically linked to their unique structural feature of prototropic tautomerism, existing as a dynamic equilibrium between the 1H- and 2H-tautomeric forms. This equilibrium is a critical determinant of the molecule's physicochemical properties, including its acidity, lipophilicity, and binding interactions with biological targets.[3] Consequently, a comprehensive understanding and ability to predict and control this tautomeric preference are paramount for the rational design of tetrazole-containing therapeutics. This guide provides an in-depth exploration of the tautomerism in 5-substituted-1H-tetrazoles, detailing the influential factors, experimental and computational methodologies for its study, and quantitative data to inform research and development.
The 1H- and 2H-Tautomeric Equilibrium
The tetrazole ring of 5-substituted-1H-tetrazoles can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[4] This equilibrium is a result of the migration of the acidic proton between the N1 and N2 positions of the tetrazole ring.
Figure 1: Prototropic tautomerism in 5-substituted-1H-tetrazoles.
Generally, the 1H-tautomer is more polar and predominates in the solid state and in polar solvents, while the less polar 2H-tautomer is favored in the gas phase and nonpolar solvents.[5][6][7] The position of this equilibrium is not static and is influenced by a delicate interplay of several factors.
Factors Influencing Tautomeric Equilibrium
The preference for either the 1H or 2H tautomer is dictated by the electronic nature of the substituent at the C5 position, the polarity of the solvent, temperature, and the physical state of the compound.
Figure 2: Key factors influencing the tautomeric equilibrium of 5-substituted-1H-tetrazoles.
Substituent Effects
The electronic properties of the substituent at the C5 position play a crucial role in modulating the tautomeric equilibrium. Electron-withdrawing groups (EWGs) tend to increase the acidity of the tetrazole proton and can influence the relative stability of the tautomers. Conversely, electron-donating groups (EDGs) also impact the equilibrium, though the effects can be more nuanced.
Solvent Effects
The polarity of the solvent has a profound impact on the tautomeric ratio.[8] Polar solvents, capable of hydrogen bonding, tend to stabilize the more polar 1H-tautomer. In contrast, nonpolar solvents favor the less polar 2H-tautomer. This phenomenon is attributed to the differential solvation of the two tautomers.
Temperature Effects
Temperature can also shift the tautomeric equilibrium. While the effect is generally less pronounced than that of the solvent, changes in temperature can alter the Gibbs free energy difference between the two tautomers, thereby modifying their relative populations.
Quantitative Data
A quantitative understanding of the tautomeric equilibrium is essential for predictive modeling in drug design. The following tables summarize key quantitative data for a range of 5-substituted-1H-tetrazoles.
Acidity Constants (pKa)
The pKa of a 5-substituted-1H-tetrazole is a composite value reflecting the acidity of both tautomers.
| Substituent (R) | pKa (in Water) | Reference |
| H | 4.70 | [9][10] |
| CH₃ | 5.50 | [9] |
| C₂H₅ | 5.59 | [9] |
| C₆H₅ | 4.83 | [9] |
| NH₂ | 5.95 (pKa2) | [10] |
Tautomer Ratios in Different Solvents
The ratio of the 1H to 2H tautomer is highly dependent on the solvent environment.
| Substituent (R) | Solvent | 1H:2H Ratio | Reference |
| Unsubstituted | Gas Phase | 2H favored | [6] |
| Unsubstituted | DMSO | 1H favored | [11] |
| Methyl | CDCl₃ | - | - |
| Phenyl | DMSO-d₆ | 1H favored | [4] |
Note: Comprehensive, directly comparable tabular data for tautomer ratios across a wide range of substituents and solvents is sparse in the literature. The trend of 1H preference in polar solvents and 2H in non-polar environments is a well-established qualitative observation.
Relative Energies of Tautomers (Computational Data)
Quantum chemical calculations provide valuable insights into the intrinsic stability of the tautomers in the gas phase.
| Substituent (R) | Method | ΔE (E₂H - E₁H) (kcal/mol) | Reference |
| H | B3LYP/6-31G | -2.0 | [7] |
| CH₃ | B3LYP/6-31G | -2.2 | [7] |
| C(CH₃)₃ | B3LYP/6-31G | -2.4 | [7] |
| C₆H₅ | B3LYP/6-31G | -1.9 | [7] |
| Cl | B3LYP/6-31G | -1.5 | [7] |
| CF₃ | B3LYP/6-31G | -0.8 | [7] |
| NO₂ | B3LYP/6-31G* | -0.1 | [7] |
Note: A negative ΔE value indicates that the 2H-tautomer is more stable in the gas phase.
Experimental Protocols for Tautomerism Analysis
Several analytical techniques are employed to investigate the tautomeric equilibrium of 5-substituted-1H-tetrazoles.
Figure 3: Experimental and computational workflow for the study of tetrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[12] The chemical shifts of the tetrazole ring protons and carbons are sensitive to the position of the proton, allowing for the differentiation and quantification of the 1H and 2H tautomers.
Protocol for Determining Tautomeric Ratio by ¹H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of the 5-substituted-1H-tetrazole in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) to a known concentration (typically 5-10 mg/mL).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Fourier transform the FID, phase correct the spectrum, and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
-
Analysis:
-
Identify the distinct signals corresponding to the 1H and 2H tautomers. The C5-H proton signal is often a good diagnostic peak.
-
Carefully integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the two tautomers from the integral values. The equilibrium constant (K) can be determined as K = [2H-tautomer] / [1H-tautomer].[13]
-
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.[14][15]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the 5-substituted-1H-tetrazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[16][17]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A complete dataset is collected by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate positions of all atoms, including the hydrogen atom on the tetrazole ring.
-
-
Analysis: The refined structure will clearly show the location of the proton on either the N1 or N2 nitrogen, definitively identifying the tautomer present in the crystal lattice.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[5][18]
Protocol for Computational Analysis:
-
Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of the desired 5-substituted-1H-tetrazole using a molecular modeling software.
-
Method Selection:
-
Choose a suitable level of theory and basis set. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* or larger is a common choice for geometry optimization and energy calculations.[7]
-
For higher accuracy, more advanced methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods can be employed.
-
-
Geometry Optimization: Perform a full geometry optimization for both tautomers in the gas phase to find their minimum energy structures.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Calculate the single-point energies of the optimized structures. The relative energy (ΔE) between the two tautomers can be calculated by subtracting the energy of the 1H-tautomer from the energy of the 2H-tautomer, including the ZPVE correction.
-
Solvation Effects (Optional): To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[18]
Conclusion
The tautomerism of 5-substituted-1H-tetrazoles is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. The equilibrium between the 1H and 2H forms is delicately balanced by substituent effects, solvent polarity, and temperature. A thorough understanding of these factors, enabled by the judicious application of experimental techniques like NMR and X-ray crystallography, and complemented by computational chemistry, is crucial for the rational design of molecules with desired properties. The data and protocols presented in this guide offer a comprehensive resource for researchers navigating the complexities of tetrazole tautomerism.
References
- 1. ijsr.net [ijsr.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dspace.ncl.res.in [dspace.ncl.res.in]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. mdpi.com [mdpi.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. d-nb.info [d-nb.info]
Potential therapeutic targets for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Introduction
The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized for its advantageous physicochemical properties that include metabolic stability and its role as a bioisostere for carboxylic acids.[1] This five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon atom, is a key pharmacophore in a variety of approved drugs, demonstrating a broad spectrum of biological activities such as antihypertensive, anti-inflammatory, anticancer, and antidiabetic effects.[2][3][4][5] The compound this compound, with its trifluoromethyl-substituted phenyl ring, presents a unique scaffold for therapeutic intervention. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and interactions with biological targets.[6]
This technical guide provides a comprehensive exploration of potential therapeutic targets for this compound, drawing insights from the known biological activities of structurally related compounds. We will delve into the rationale for selecting these targets, propose detailed experimental workflows for their validation, and provide the necessary protocols to empower researchers in their drug discovery endeavors.
Part 1: Identification of High-Priority Therapeutic Targets
Based on the pharmacological profile of analogous compounds, we have identified three high-priority therapeutic avenues for this compound:
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Inhibition: This is a primary target of interest due to the documented activity of the closely related compound, 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole (KG-548), which acts as a disruptor of the ARNT/TACC3 complex and an inhibitor of HIF-1α.[7]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: Several 5-substituted-1H-tetrazole derivatives have demonstrated potent glucose and lipid-lowering effects through PPARγ agonism, suggesting a potential role in metabolic diseases.[8]
-
Modulation of Inflammatory Pathways: The anti-inflammatory properties of tetrazole-containing compounds are well-established, pointing towards potential interactions with key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokine signaling pathways.[2][9]
Target 1: The HIF-1α Pathway - A Central Regulator of Cellular Response to Hypoxia
Rationale for Investigation:
The HIF-1α transcription factor is a master regulator of the cellular response to low oxygen levels (hypoxia) and is a critical driver of tumor progression and angiogenesis. The known inhibitory activity of the structurally similar KG-548 on the HIF-1α pathway makes this a compelling target for this compound.[7] Inhibition of HIF-1α could have significant therapeutic implications in oncology and other diseases characterized by pathological hypoxia.
Proposed Mechanism of Action:
We hypothesize that this compound may act as an inhibitor of the HIF-1α pathway through one or more of the following mechanisms:
-
Disruption of the ARNT/TACC3 Complex: Similar to KG-548, the compound may interfere with the formation of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) complex, which is crucial for HIF-1α stability and activity.[7]
-
Direct Inhibition of HIF-1α: The compound could directly bind to HIF-1α, preventing its dimerization with ARNT and subsequent binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.
-
Indirect Modulation of HIF-1α Stability: The compound might affect upstream signaling pathways that regulate HIF-1α protein stability, such as the prolyl hydroxylase (PHD) and von Hippel-Lindau (VHL) protein-mediated ubiquitination and proteasomal degradation pathway.
Experimental Workflow for Target Validation:
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 175205-09-1: 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tet… [cymitquimica.com]
- 7. 5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]TETRAZOLE | 175205-09-1 [chemicalbook.com]
- 8. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of Trifluoromethylphenyl Tetrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of trifluoromethylphenyl tetrazoles, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The unique physicochemical properties imparted by the trifluoromethyl group, combined with the metabolically stable tetrazole ring, make these compounds promising candidates for the development of novel therapeutic agents, particularly in oncology.[2][5][6] This document outlines key experimental protocols, summarizes significant quantitative findings from cytotoxicity screenings, and visualizes experimental workflows and potential mechanisms of action.
Overview of Trifluoromethylphenyl Tetrazoles in Drug Discovery
Tetrazole derivatives are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[4][7] The incorporation of a trifluoromethylphenyl moiety can further enhance a molecule's lipophilicity, binding affinity, and metabolic stability.[5][6] These characteristics have propelled the investigation of trifluoromethylphenyl tetrazoles across various therapeutic areas, with a notable focus on their potential as anticancer agents.[2][8][9]
In Vitro Cytotoxicity Screening Data
The initial evaluation of novel chemical entities in cancer drug discovery typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. This approach allows for the determination of a compound's potency and selectivity. The following tables summarize the reported 50% inhibitory concentration (IC50) values for various trifluoromethylphenyl tetrazole derivatives against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Trifluoromethylphenyl Tetrazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6d | A549 (Lung) | 2.74 | Doxorubicin | 3.87 |
| 5o | HepG2 (Liver) | 1.0 - 4.0 | - | - |
| 5o | A549 (Lung) | 1.0 - 4.0 | - | - |
| 5o | MDA-MB-231 (Breast) | 1.0 - 4.0 | - | - |
| 5o | DU145 (Prostate) | 1.0 - 4.0 | - | - |
| 5o | SK-N-SH (Neuroblastoma) | 1.0 - 4.0 | - | - |
| 7g | MCF-7 (Breast) | 20.39 | - | - |
| 7m | MCF-7 (Breast) | 21.11 | - | - |
Note: The specific structures of the compounds are detailed in the cited literature. This table is a compilation of data from multiple sources and experimental conditions may vary.[8][10]
Experimental Protocols
The following sections detail the standard methodologies employed for the in vitro screening of trifluoromethylphenyl tetrazoles.
Cell Culture
Human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), are commonly used for initial cytotoxicity screening.[11][12]
-
Cell Line Maintenance: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to ensure exponential growth during experiments.
Cytotoxicity Assays
The MTT and SRB assays are two widely accepted methods for determining cell viability and the cytotoxic potential of compounds.[13]
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylphenyl tetrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.[13]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro screening and a potential signaling pathway that may be modulated by trifluoromethylphenyl tetrazoles.
Caption: A typical experimental workflow for the in vitro screening of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted tetrazoles via a [3+2] cycloaddition reaction. This method offers a robust and versatile route to this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
5-Substituted-1H-tetrazoles are key structural motifs in a wide range of biologically active compounds and energetic materials. They are often considered as bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability in drug candidates. The [3+2] cycloaddition of nitriles with an azide source is one of the most efficient and direct methods for the synthesis of these heterocycles. This protocol outlines various catalytic systems that promote this transformation, providing researchers with a selection of methods to suit different substrates and laboratory conditions.
Reaction Principle
The core of this synthetic method is the [3+2] cycloaddition reaction between an organonitrile (the dipolarophile) and an azide source (the 1,3-dipole). The reaction can be catalyzed by a variety of agents, including metal complexes and solid acids, which serve to lower the activation energy of the cycloaddition.[1][2] The general reaction scheme is depicted below:
The mechanism of the metal-catalyzed reaction often involves the initial coordination of either the azide or the nitrile to the metal center, which facilitates the subsequent cycloaddition.[1] In some cases, a metal-azido intermediate has been isolated and shown to be catalytically active.[1][3]
Catalytic Systems and Performance
A variety of catalytic systems have been developed for the [3+2] cycloaddition synthesis of 5-substituted tetrazoles. The choice of catalyst can significantly influence reaction conditions and yields. Below is a summary of representative catalytic systems and their performance with various nitrile substrates.
| Catalyst | Substrate (Nitrile) | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co(II) Complex | Benzonitrile | NaN₃ | DMSO | 110 | 12 | 95 | [1][3] |
| 4-Methoxybenzonitrile | NaN₃ | DMSO | 110 | 12 | 92 | [1][3] | |
| 4-Chlorobenzonitrile | NaN₃ | DMSO | 110 | 12 | 96 | [1][3] | |
| Acetonitrile | NaN₃ | DMSO | 110 | 24 | 75 | [1][3] | |
| Silica Sulfuric Acid | Benzonitrile | NaN₃ | DMF | 110 | 8 | 95 | [2][4] |
| 4-Methylbenzonitrile | NaN₃ | DMF | 110 | 8 | 92 | [2][4] | |
| 4-Fluorobenzonitrile | NaN₃ | DMF | 110 | 10 | 90 | [2][4] | |
| Adiponitrile | NaN₃ | DMF | 110 | 12 | 85 (bis-tetrazole) | [2][4] | |
| Immobilized AlCl₃ on γ-Al₂O₃ | 4-Methoxybenzonitrile | NaN₃ | N/A | 50 | 1.5 | 94 | [5] |
| Benzonitrile | NaN₃ | N/A | 50 | 2 | 92 | [5] | |
| 4-Chlorobenzonitrile | NaN₃ | N/A | 50 | 2.5 | 90 | [5] | |
| Pivalonitrile | NaN₃ | N/A | 50 | 4 | 88 | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis of 5-substituted tetrazoles using different catalytic systems. Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals. Hydrazoic acid, which can be formed in situ, is also toxic and explosive.
Protocol 1: Cobalt(II) Complex Catalyzed Synthesis[1][3]
Materials:
-
Organonitrile (1.0 mmol)
-
Sodium azide (1.2 mmol)
-
Cobalt(II) complex (e.g., with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand) (1.0 mol%)
-
Dimethyl sulfoxide (DMSO) (6 mL)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 25 mL round-bottom flask, add the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) complex catalyst (1.0 mol%).
-
Add DMSO (6 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 1N HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis[2][4]
Materials:
-
Organonitrile (1.0 mmol)
-
Sodium azide (1.5 mmol)
-
Silica sulfuric acid (0.1 g)
-
Dimethylformamide (DMF) (5 mL)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a 25 mL round-bottom flask, combine the organonitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g).
-
Add DMF (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring.
-
Follow the reaction's progress using TLC.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Filter off the catalyst and wash it with ethyl acetate.
-
Pour the filtrate into a separatory funnel containing a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of 5-substituted tetrazoles.
Caption: Proposed reaction mechanism for metal-catalyzed [3+2] cycloaddition.
Caption: Experimental workflow for 5-substituted tetrazole synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Poor quality reagents | - Use fresh or newly prepared catalyst.- Ensure accurate temperature control.- Extend the reaction time and monitor by TLC.- Use pure, dry reagents and solvents. |
| Formation of byproducts | - Side reactions due to high temperature- Decomposition of reagents or product | - Optimize the reaction temperature.- Consider a milder catalyst or reaction conditions. |
| Difficulty in product isolation | - Product is highly soluble in the aqueous phase- Emulsion formation during extraction | - Adjust the pH of the aqueous phase to ensure the tetrazole is protonated.- Add brine to the aqueous layer to break up emulsions. |
Conclusion
The [3+2] cycloaddition reaction between organonitriles and sodium azide is a powerful and versatile method for the synthesis of 5-substituted-1H-tetrazoles. The use of catalysts such as cobalt(II) complexes or silica sulfuric acid can significantly improve reaction efficiency and yields. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize a wide range of tetrazole derivatives for applications in drug discovery and materials science.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Note: Microwave-Assisted Synthesis of 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole
AN-2025-12-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Substituted-1H-tetrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery. They often serve as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2] The target molecule, 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, is a valuable building block in the synthesis of various pharmacologically active agents. Traditional methods for synthesizing tetrazoles often involve long reaction times and harsh conditions.[3] However, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.[1][4] This application note provides a detailed protocol for the efficient synthesis of this compound from 3-(trifluoromethyl)benzonitrile using microwave irradiation.
The synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile group and an azide source, a common and effective method for forming the tetrazole ring.[5][6] The use of microwave energy dramatically enhances the rate of this transformation.[1]
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the general method for microwave-assisted synthesis of 5-substituted-1H-tetrazoles described by Harusawa and coworkers.[1][3]
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-(trifluoromethyl)benzonitrile (1.0 mmol, 171.1 mg).
-
Addition of Reagents: Add sodium azide (1.5 mmol, 97.5 mg) and triethylamine hydrochloride (1.5 mmol, 206.7 mg) to the vial.
-
Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 130 °C for 2 hours.
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, add 20 mL of ethyl acetate and 20 mL of 1 M HCl to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with brine (2 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the microwave-assisted synthesis of 5-substituted-1H-tetrazoles based on literature data.[1][3]
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)benzonitrile | - |
| Reagents | Sodium Azide, Triethylamine Hydrochloride | [3] |
| Solvent | DMF | [3] |
| Temperature | 130 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Typical Yield | Up to 93% (for similar substrates) | [3] |
Visualizations
Experimental Workflow Diagram
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.aip.org [pubs.aip.org]
Application Note: Lewis Acid Catalysts for the Synthesis of 5-Aryl-1H-Tetrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Aryl-1H-tetrazoles are a crucial class of nitrogen-rich heterocyclic compounds. They are frequently used in medicinal chemistry as bioisosteric replacements for carboxylic acids, a substitution that can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This structural motif is present in several blockbuster drugs, including the antihypertensive agent losartan.[1] The most common and efficient method for synthesizing these compounds is the [3+2] cycloaddition of an aryl nitrile with an azide source, typically sodium azide.[1][2] This reaction, however, often requires harsh conditions and long reaction times due to a high activation energy barrier.[3] Lewis acid catalysts are employed to overcome these limitations by activating the nitrile substrate, thereby accelerating the rate of cycloaddition and allowing the reaction to proceed under milder conditions with improved yields.[4][5] This note provides an overview of various Lewis acid systems and detailed protocols for their application in the synthesis of 5-aryl-1H-tetrazoles.
General Mechanism of Lewis Acid Catalysis
The catalytic cycle begins with the coordination of the Lewis acid (e.g., a metal salt like ZnCl₂) to the nitrogen atom of the nitrile group.[6] This coordination withdraws electron density from the nitrile, significantly increasing the electrophilicity of the carbon atom. The activated nitrile is then susceptible to nucleophilic attack by the azide anion.[4][6] The resulting intermediate subsequently undergoes intramolecular cyclization to form the tetrazole ring.[4] Protonation during workup yields the final 5-aryl-1H-tetrazole product.[6]
Caption: General mechanism of Lewis acid-catalyzed tetrazole synthesis.
Protocols and Comparative Data
A variety of Lewis acids, both homogeneous and heterogeneous, have been successfully employed for the synthesis of 5-aryl-1H-tetrazoles. Below are protocols for selected catalysts, along with comparative data to guide catalyst selection.
Homogeneous Catalyst: Zinc(II) Chloride (ZnCl₂)
Zinc salts are among the most widely used, cost-effective, and robust Lewis acids for this transformation.[4] They are effective in various solvents, including alcohols and even water.[1][4]
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole using ZnCl₂ [1]
-
Materials: 4-methoxybenzonitrile, sodium azide (NaN₃), zinc chloride (ZnCl₂), isopropanol, hydrochloric acid (HCl), ethyl acetate, deionized water.
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzonitrile (1.0 mmol, 133 mg).
-
Add isopropanol (10 mL) to dissolve the nitrile.
-
Add sodium azide (1.5 mmol, 97.5 mg) and zinc chloride (0.5 mmol, 68 mg) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into a beaker containing 3N HCl (20 mL) and stir for 15 minutes to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold deionized water (3 x 10 mL).
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-(4-methoxyphenyl)-1H-tetrazole.
-
Table 1: Synthesis of 5-Aryl-1H-tetrazoles using Zinc(II) Catalysts
| Entry | Aryl Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzonitrile | ZnCl₂ (50) | Isopropanol | Reflux | 5 | 92 | [1][4] |
| 2 | 4-Chlorobenzonitrile | ZnBr₂ (stoich.) | Water | 100 | 24 | 91 | [4] |
| 3 | 4-Methylbenzonitrile | ZnCl₂ (50) | n-Butanol | Reflux | 6 | 94 | [1][4] |
| 4 | 2-Chlorobenzonitrile | Zn(OAc)₂·2H₂O (10) | Toluene | Reflux | 5 | 92 |[7] |
Homogeneous Catalyst: Cobalt(II) Complex
Transition metal complexes can offer high efficiency under specific conditions. A cobalt(II) complex with a tetradentate ligand has been shown to be a highly effective catalyst for the [3+2] cycloaddition.[3][8]
Experimental Protocol: Synthesis of 5-phenyl-1H-tetrazole using a Co(II) Complex [3][9]
-
Materials: Benzonitrile, sodium azide (NaN₃), Co(II) complex [N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine]CoCl₂ (1 mol%), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a sealed reaction tube, combine benzonitrile (1.0 mmol, 103 mg), sodium azide (1.2 mmol, 78 mg), and the Co(II) complex catalyst (0.01 mmol).
-
Add DMSO (3 mL) as the solvent.
-
Seal the tube and heat the mixture in an oil bath at 110 °C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (15 mL) and acidify with 2N HCl to a pH of ~2 to precipitate the product.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-phenyl-1H-tetrazole.
-
Table 2: Synthesis of 5-Substituted-1H-tetrazoles using a Co(II) Complex Catalyst [3][9]
| Entry | Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzonitrile | 1.0 | DMSO | 110 | 12 | 99 |
| 2 | 4-Methoxybenzonitrile | 1.0 | DMSO | 110 | 12 | 98 |
| 3 | 4-Chlorobenzonitrile | 1.0 | DMSO | 110 | 12 | 99 |
| 4 | Phenylacetonitrile | 1.0 | DMSO | 110 | 12 | 96 |
Heterogeneous Catalyst: Iron(III) Chloride on Silica (FeCl₃–SiO₂)
Heterogeneous catalysts offer significant advantages, including simplified product purification and catalyst recyclability, which are crucial for sustainable and industrial-scale synthesis.[10]
Experimental Protocol: Synthesis of 5-phenyl-1H-tetrazole using FeCl₃–SiO₂ [10]
-
Materials: Benzonitrile, sodium azide (NaN₃), FeCl₃–SiO₂ catalyst, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Prepare the FeCl₃–SiO₂ catalyst by stirring FeCl₃ (1.0 g) and silica gel (5.0 g) in methanol (20 mL) for 6 hours at room temperature, followed by evaporation of the solvent.
-
In a round-bottom flask, add benzonitrile (1.0 mmol, 103 mg), sodium azide (1.5 mmol, 97.5 mg), and the prepared FeCl₃–SiO₂ catalyst (0.1 g).
-
Add DMF (5 mL) and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Add water to the filtrate and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 5-phenyl-1H-tetrazole.
-
Table 3: Synthesis of 5-Aryl-1H-tetrazoles using Heterogeneous FeCl₃–SiO₂ Catalyst [10]
| Entry | Aryl Nitrile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzonitrile | DMF | 120 | 5 | 95 |
| 2 | 4-Chlorobenzonitrile | DMF | 120 | 4.5 | 92 |
| 3 | 4-Methylbenzonitrile | DMF | 120 | 6 | 94 |
| 4 | 2-Naphthonitrile | DMF | 120 | 5.5 | 90 |
General Experimental Workflow
The synthesis of 5-aryl-1H-tetrazoles using Lewis acid catalysts generally follows a consistent workflow, from reaction setup to product isolation and characterization.
Caption: General laboratory workflow for tetrazole synthesis.
Conclusion
Lewis acid catalysis is a powerful tool for the efficient synthesis of 5-aryl-1H-tetrazoles. Catalysts based on zinc, cobalt, and iron, among others, offer diverse options in terms of reaction conditions, cost, and recyclability.[1][3][10] The choice of catalyst can be tailored to the specific substrate and the desired scale of the reaction. Homogeneous catalysts like ZnCl₂ provide a simple and effective method, while heterogeneous systems such as FeCl₃–SiO₂ offer key advantages for green chemistry and industrial applications by facilitating catalyst recovery and reuse.[1][10] The protocols and data presented herein provide a solid foundation for researchers to implement these valuable synthetic methods.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heterogeneous Catalysis of Trifluoromethylphenyl Tetrazole Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The trifluoromethylphenyl tetrazole moiety is a critical pharmacophore in modern drug discovery, offering a unique combination of metabolic stability, lipophilicity, and bioisosteric properties that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis of these compounds, however, often involves traditional homogeneous catalytic systems that present challenges in catalyst separation, recovery, and reuse, leading to product contamination and increased production costs.[1][2] Heterogeneous catalysis has emerged as a sustainable and efficient alternative, addressing these limitations by employing solid-supported catalysts that are easily separable and recyclable.[1][2][3] This document provides detailed application notes and protocols for the synthesis of trifluoromethylphenyl tetrazoles using various heterogeneous catalytic systems, with a focus on magnetic nanoparticles, copper-based catalysts, and metal-organic frameworks (MOFs).
Core Concepts in Heterogeneous Catalysis for Tetrazole Synthesis
Heterogeneous catalysts in tetrazole synthesis typically involve a solid support, such as silica, magnetic nanoparticles, or a porous framework, onto which catalytically active metal species are immobilized.[1] This approach offers several advantages:
-
Easy Catalyst Separation: Magnetic catalysts can be readily removed from the reaction mixture using an external magnet, simplifying the work-up procedure.[4][5][6]
-
Catalyst Reusability: The solid nature of the catalysts allows for their recovery and reuse over multiple reaction cycles, reducing waste and cost.[1][5]
-
Enhanced Stability: Immobilization can improve the thermal and chemical stability of the catalytic species.[1]
-
Reduced Product Contamination: Leaching of the metal into the product is often minimized compared to homogeneous systems.[1]
The synthesis of trifluoromethylphenyl tetrazoles via heterogeneous catalysis generally follows two main pathways: the [3+2] cycloaddition of a trifluoromethylphenyl nitrile with an azide source, or a one-pot multicomponent reaction involving a trifluoromethylphenyl aniline, an orthoformate, and an azide.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Trifluoromethylphenyl)-1H-tetrazole using a Magnetic Copper Nanocatalyst
This protocol is adapted from a method describing the synthesis of diverse tetrazoles using a novel copper nanocatalyst supported on functionalized Fe₃O₄ magnetic nanoparticles.[7]
Catalyst: Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) (A Schiff base-functionalized, imidazolium-linked copper (II) catalyst on silica-coated magnetite nanoparticles).
Materials:
-
3-(Trifluoromethyl)aniline
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) nanocatalyst
-
Water (H₂O)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a 25 mL round-bottom flask, add 3-(trifluoromethyl)aniline (1.0 mmol, 0.12 mL), triethyl orthoformate (1.2 mmol, 0.2 mL), and sodium azide (1.0 mmol, 0.065 g).
-
Add 1.0 mL of water to the flask.
-
Add the Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) nanocatalyst (0.6 mol%, 0.008 g) to the reaction mixture.
-
Stir the mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of n-Hexane/Ethyl acetate (4:1) as the eluent.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the magnetic nanocatalyst from the reaction mixture using an external magnet.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(3-trifluoromethylphenyl)-1H-tetrazole.
Characterization Data for 1-(3-Trifluoromethylphenyl)-1H-tetrazole: [7]
-
FT-IR (KBr, cm⁻¹): 3275, 3220, 3140, 3005, 2981, 2940, 2840, 1620, 1585
-
¹H NMR (90 MHz, DMSO-d₆): δH = 8.19 (s, 1H), 7.60-7.20 (m, 4H)
Protocol 2: Synthesis of 5-(Trifluoromethylphenyl)-1H-tetrazole using a Magnetic Mixed Metal Oxide Nanocatalyst
This protocol is based on the use of a Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄ magnetic heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles.[3][8]
Catalyst: Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄ catalyst
Procedure:
-
In a reaction vessel, combine 3-(trifluoromethyl)benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and the Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄ catalyst (0.02 g) in DMSO (5 mL).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the 5-(3-trifluoromethylphenyl)-1H-tetrazole.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different heterogeneous catalysts in the synthesis of tetrazoles, providing a basis for comparison.
| Catalyst | Substrates | Product | Solvent | Temp (°C) | Time | Yield (%) | Catalyst Reusability | Reference |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, NaN₃ | 1-Aryl-1H-tetrazole | Water | 40 | 1-2 h | up to 97 | 6 runs (12% loss) | [2] |
| Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄ | Nitriles, NaN₃ | 5-Substituted-1H-tetrazole | DMSO | 100 | - | High | 5 cycles | [3][8] |
| Fe₃O₄@tryptophan@Ni | Nitriles, NaN₃ | 5-Substituted-1H-tetrazole | - | - | 20 min | Excellent | 7 cycles | [1] |
| Fe₃O₄@L-lysine-Pd(0) | Nitriles, NaN₃ | 5-Substituted-1H-tetrazole | - | - | - | - | - | [1] |
| TiFe₂O₄@n-Pr@QDA-Pd | Nitriles, NaN₃ | 5-Substituted-1H-tetrazole | - | - | - | Excellent | - | [9] |
| New Copper Nano-catalyst | Aromatic amines, Triethyl orthoformate, NaN₃ | Diverse tetrazoles | Solvent-free | 100 | - | Good to High | - | [7] |
Visualizations
Experimental Workflow for Magnetic Nanocatalyst-based Tetrazole Synthesis
Caption: Workflow for trifluoromethylphenyl tetrazole synthesis using a magnetic nanocatalyst.
Plausible Catalytic Cycle for the [3+2] Cycloaddition
Caption: Proposed catalytic cycle for the synthesis of 5-substituted tetrazoles.
The use of heterogeneous catalysts, particularly magnetic nanoparticles and functionalized metal-organic frameworks, offers a highly efficient, environmentally friendly, and cost-effective approach for the synthesis of trifluoromethylphenyl tetrazoles. The ease of catalyst separation and the potential for recyclability make these methods highly attractive for industrial applications in drug development and manufacturing. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these advanced synthetic methodologies. Further research into novel catalyst design and the expansion of the substrate scope will continue to drive innovation in this important area of medicinal chemistry.
References
- 1. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles [nanomaterchem.com]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Magnetic Heterogeneous Catalyst Ni0.25Mn0.25Cu0.5Fe2O4: Its Efficiency in the Synthesis of Tetrazole Heterocycles with Biological Properties [biolmolchem.com]
- 9. A novel Pd complex coated on TiFe2O4 magnetic nanoparticles as an efficient and recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Application Note
Introduction
The N-alkylation of tetrazoles is a fundamental transformation in medicinal chemistry and materials science, enabling the synthesis of a diverse range of compounds with varied biological activities and physical properties. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates. The substituent at the 5-position of the tetrazole ring, in this case, the 3-(trifluoromethyl)phenyl group, significantly influences the compound's electronic properties and biological interactions. This protocol provides a detailed methodology for the N-alkylation of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, a key intermediate in the development of various therapeutic agents.
A primary challenge in the N-alkylation of 5-substituted-1H-tetrazoles is the control of regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two distinct isomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. This protocol outlines two common and effective methods for N-alkylation: a classical approach using an alkyl halide with a base and the Mitsunobu reaction.
Key Signaling Pathways and Experimental Workflow
The N-alkylation of this compound is a direct chemical transformation and does not involve biological signaling pathways. The experimental workflow for the two primary methods is depicted below.
Caption: General experimental workflows for N-alkylation.
Experimental Protocols
Materials and Equipment
-
This compound
-
Alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Method A: N-alkylation using Alkyl Halide and Base
This protocol is a general and widely used method for the N-alkylation of tetrazoles. The choice of base and solvent can influence the regioselectivity of the reaction.
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or acetone (0.1-0.2 M), add the base (K₂CO₃ or Cs₂CO₃, 1.2-1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.3 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the N1 and N2 isomers.
Caption: Regioselectivity in N-alkylation.
Method B: Mitsunobu Reaction
The Mitsunobu reaction is a mild and efficient method for the N-alkylation of tetrazoles with alcohols, often favoring the formation of the N2-isomer.[1]
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of 5-substituted tetrazoles, which can be extrapolated to the target molecule. Specific yields and isomer ratios for this compound will vary depending on the specific alkylating agent and reaction conditions used.
| Alkylating Agent | Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| Methyl Iodide | A | K₂CO₃ | DMF | RT | 12 | 85-95 | Varies |
| Ethyl Bromide | A | Cs₂CO₃ | Acetone | 50 | 8 | 80-90 | Varies |
| Benzyl Bromide | A | K₂CO₃ | DMF | RT | 6 | 90-98 | Varies |
| Isopropanol | B | - | THF | 0 to RT | 24 | 70-85 | N2 major |
| Ethanol | B | - | THF | 0 to RT | 18 | 75-90 | N2 major |
Note: "Varies" indicates that the regioselectivity is highly dependent on the specific reaction conditions and requires experimental determination for the target molecule. The Mitsunobu reaction generally favors the formation of the thermodynamically more stable N2 isomer.
Conclusion
This protocol provides two robust methods for the N-alkylation of this compound. The choice between the alkyl halide/base method and the Mitsunobu reaction will depend on the desired regioselectivity, the nature of the alkyl group to be introduced, and the overall synthetic strategy. For researchers in drug development, the ability to selectively synthesize either the N1 or N2 isomer is crucial for structure-activity relationship (SAR) studies. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific alkylation reaction.
References
Application Notes and Protocols for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a small molecule belonging to the tetrazole class of heterocyclic compounds. The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell permeability. The presence of the trifluoromethyl group on the phenyl ring can further influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer: A closely related analog, 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole (KG-548), has been identified as an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and a disruptor of the ARNT/TACC3 protein-protein interaction, both of which are implicated in tumor growth and survival.[1]
-
Anti-inflammatory: Tetrazole derivatives have been widely explored for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various interleukins.[2]
-
Antiviral and Antimicrobial: The tetrazole scaffold is present in numerous compounds with demonstrated antiviral and antimicrobial activities.
Quantitative Data Summary
As of the latest literature review, specific quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound has not been published. The following table provides a template for how such data could be structured once generated through the experimental protocols outlined below.
| Target/Assay | Parameter | Value (e.g., µM) | Cell Line/System | Reference |
| HIF-1α Accumulation | IC₅₀ | Data not available | e.g., HeLa, HCT116 | To be determined |
| HRE Luciferase Reporter | IC₅₀ | Data not available | e.g., HEK293T | To be determined |
| ARNT/TACC3 Pulldown | IC₅₀ | Data not available | In vitro | To be determined |
| Cytotoxicity (e.g., MTT) | IC₅₀ | Data not available | e.g., A549, MCF-7 | To be determined |
| COX-2 Inhibition | IC₅₀ | Data not available | Enzymatic assay | To be determined |
| TNF-α Secretion | IC₅₀ | Data not available | e.g., RAW 264.7 | To be determined |
| IL-6 Secretion | IC₅₀ | Data not available | e.g., RAW 264.7 | To be determined |
Signaling Pathways and Experimental Workflows
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
The inhibition of the HIF-1α pathway is a promising strategy for cancer therapy. Under hypoxic conditions, HIF-1α dimerizes with ARNT (HIF-1β) and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, cell proliferation, and metastasis. The related compound KG-548 is known to disrupt the interaction between ARNT and TACC3, a coactivator of HIF-1.
Caption: Proposed HIF-1α signaling pathway inhibition.
General Experimental Workflow for In Vitro Screening
The following workflow outlines a general approach to screening this compound for its potential anticancer and anti-inflammatory activities.
Caption: General workflow for in vitro evaluation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known high-yield synthesis method.
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 3-(trifluoromethyl)benzonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) and ammonium chloride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2. A precipitate should form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum. The expected yield is approximately 98%.
In Vitro HIF-1α Inhibition Assay (Western Blot)
Objective: To determine if this compound inhibits the accumulation of HIF-1α protein in cancer cells under hypoxic conditions.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Hypoxia Induction: Place the plates in a hypoxia chamber (1% O₂) or add a chemical inducer of hypoxia to the media for 4-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the β-actin signal.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Measurement)
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of cytokine production for each compound concentration and calculate the IC₅₀ values.
Disclaimer
The information provided in these application notes is intended for research purposes only. The proposed applications and protocols are based on the scientific literature for structurally related compounds and require experimental validation for this compound. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines.
References
- 1. Regulating the ARNT/TACC3 axis: multiple approaches to manipulating protein/protein interactions with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trifluoromethylphenyl Tetrazoles as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. The trifluoromethylphenyl group, in particular, is a well-established pharmacophore found in numerous approved drugs. When combined with a tetrazole ring, a bioisostere of the carboxylic acid group, it can lead to potent and selective enzyme inhibitors with therapeutic potential across various disease areas. This document provides an overview of the application of trifluoromethylphenyl tetrazoles as enzyme inhibitors, including quantitative data for analogous compounds, detailed experimental protocols for assessing their inhibitory activity, and visualizations of relevant biological pathways.
Potential Enzyme Targets and Rationale
While specific data for compounds combining both trifluoromethylphenyl and tetrazole moieties is emerging, the known inhibitory activities of compounds containing either of these groups suggest several promising enzyme targets.
-
Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory cascade. The trifluoromethylphenyl group is a key feature of the selective COX-2 inhibitor Celecoxib. Tetrazole derivatives have also been developed as potent and selective COX-2 inhibitors, suggesting that combining these two moieties could lead to novel anti-inflammatory agents.[1][2]
-
Pyruvate Kinase M2 (PKM2): A key enzyme in the glycolytic pathway, often overexpressed in cancer cells and considered a target for cancer therapy. Tetrazole-based derivatives have been identified as potent inhibitors of PKM2.[3][4]
-
Angiotensin-Converting Enzyme (ACE): A critical enzyme in the renin-angiotensin system that regulates blood pressure. While not tetrazoles, trifluoromethyl-containing captopril analogs are extremely potent ACE inhibitors.[5] Furthermore, biphenyl tetrazole compounds are known ACE inhibitors.[6][7]
-
Sterol 14α-demethylase (CYP51): A vital enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. Tetrazole-based compounds have been designed as effective CYP51 inhibitors for antifungal applications.[8][9][10]
-
Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades endocannabinoids and is a target for pain and inflammation. The development of FAAH inhibitors is an active area of research.[11][12][13][14][15]
-
Cathepsins: A class of proteases involved in various physiological and pathological processes, including cancer progression. Compounds with a trifluoromethylphenyl group have been investigated as cathepsin inhibitors.[16][17]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer and arthritis. While some studies show tetrazoles to be largely ineffective, a highly selective tetrazole inhibitor for MMP-2 has been discovered.[18][19][20][21][22]
Data Presentation: Inhibitory Activities of Analogous Compounds
The following tables summarize the inhibitory concentrations (IC50) of compounds that possess either the trifluoromethylphenyl or the tetrazole moiety, highlighting their potential as enzyme inhibitors.
Table 1: IC50 Values of Trifluoromethyl-Containing Enzyme Inhibitors (Non-Tetrazole)
| Compound Class/Name | Target Enzyme | IC50 |
| Captopril Analog | Angiotensin-Converting Enzyme (ACE) | 0.3 nM[5] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3g) | Cyclooxygenase-2 (COX-2) | 2.65 µM[23] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3d) | Cyclooxygenase-2 (COX-2) | 4.92 µM[23] |
Table 2: IC50 Values of Tetrazole-Containing Enzyme Inhibitors
| Compound Class/Name | Target Enzyme | IC50 |
| Tetrazole Derivative (Compound 9b) | Pyruvate Kinase M2 (PKM2) | 0.307 µM[3] |
| Tetrazole Derivative (Compound 7c) | Cyclooxygenase-2 (COX-2) | 0.23 µM |
| Tetrazole Derivatives (Chalcone-based) | Cyclooxygenase-2 (COX-2) | 0.039 - 0.065 µM[1] |
| Tetrazole-containing 1,5-benzothiazepine (Compound 12e) | Angiotensin-Converting Enzyme (ACE) | 7.0 µM[7] |
| Tetrazole-containing 1,5-benzothiazepine (Compound 12c) | Angiotensin-Converting Enzyme (ACE) | 9.0 µM[7] |
| Ketoconazole (for comparison) | T. cruzi CYP51 | 0.014 µM[10] |
| Fluconazole (for comparison) | T. cruzi CYP51 | 0.88 µM[10] |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory activity of novel trifluoromethylphenyl tetrazole compounds. These should be optimized based on the specific enzyme and compound being tested.
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric)
Objective: To determine the IC50 value of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compound (trifluoromethylphenyl tetrazole derivative)
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and celecoxib in DMSO (e.g., 10 mM). Serially dilute the compounds in DMSO to achieve a range of desired concentrations.
-
Assay Reaction: a. In a 96-well plate, add the following to each well:
- 150 µL of assay buffer
- 10 µL of heme
- 10 µL of enzyme (COX-2)
- 10 µL of diluted test compound, celecoxib, or DMSO. b. Incubate the plate at 37°C for 10 minutes. c. Initiate the reaction by adding 10 µL of arachidonic acid solution. d. Incubate for 2 minutes at 37°C. e. Add 50 µL of saturated stannous chloride solution to stop the reaction. f. Add 100 µL of the colorimetric substrate solution and incubate in the dark for 15 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Pyruvate Kinase M2 (PKM2) Inhibition Assay (Lactate Dehydrogenase-Coupled)
Objective: To determine the IC50 value of a test compound against human recombinant PKM2.
Materials:
-
Human recombinant PKM2 enzyme
-
Phosphoenolpyruvate (PEP) (substrate)
-
Adenosine diphosphate (ADP) (substrate)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Test compound (trifluoromethylphenyl tetrazole derivative)
-
Known PKM2 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and a known PKM2 inhibitor in DMSO. Serially dilute the compounds in assay buffer.
-
Assay Reaction: a. In a 96-well plate, add the following to each well:
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
- LDH (a sufficient number of units)
- NADH (e.g., 0.2 mM)
- ADP (e.g., 1 mM)
- Test compound at various concentrations, positive control, or DMSO. b. Pre-incubate the plate at room temperature for 10 minutes. c. Add PKM2 enzyme to all wells except the blank. d. Initiate the reaction by adding PEP (e.g., 0.5 mM).
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The rate of NADH oxidation is proportional to the PKM2 activity.
-
Data Analysis: a. Determine the initial velocity (rate) of the reaction for each concentration of the test compound. b. Calculate the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Protocol 3: In Vitro CYP51 Inhibition Assay (Fluorescence-based)
Objective: To assess the inhibitory potential of a test compound against fungal or human CYP51.
Materials:
-
Recombinant CYP51 enzyme (e.g., from Candida albicans or human)
-
Fluorescent CYP51 substrate (e.g., a derivative that becomes fluorescent upon demethylation)
-
NADPH
-
Test compound (trifluoromethylphenyl tetrazole derivative)
-
Ketoconazole (positive control)
-
DMSO (vehicle control)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and ketoconazole in a suitable buffer.
-
Assay Reaction: a. In a black 96-well plate, add the following:
- CYP51 enzyme in buffer
- Test compound, positive control, or DMSO. b. Pre-incubate at 37°C for 15 minutes. c. Add the fluorescent substrate. d. Initiate the reaction by adding NADPH. e. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described in the previous protocols.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: COX-2 signaling pathway and the point of inhibition.
Caption: Role of PKM2 in cancer cell metabolism and inhibition.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isaacpub.org [isaacpub.org]
- 7. jchemlett.com [jchemlett.com]
- 8. Design, synthesis, and activity evaluation of novel tetrazole-based CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 16. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of novel heterocyclic MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of matrix metalloproteinase inhibitors derived from a modified proline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioactivity Testing of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-[3-(trifluoromethyl)phenyl]-1H-tetrazole (CAS 92712-48-6) is a small molecule belonging to the tetrazole class of heterocyclic compounds.[1] Tetrazole derivatives are recognized for a wide array of biological activities, with the tetrazole ring often serving as a bioisostere for a carboxylic acid group. While specific bioactivity data for this compound is not extensively documented, its structural analog, 5-[3,5-bis(trifluoromethyl)phenyl]tetrazole (KG-548), has been identified as a disruptor of the ARNT/TACC3 protein-protein interaction and an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) signaling.[2][3][4][5] This suggests a potential mechanism of action for the title compound within similar pathways.
These application notes provide a tiered, hypothesis-driven strategy to systematically evaluate the bioactivity of this compound. The protocols outlined below start with broad primary screening for cytotoxic effects, followed by targeted mechanistic assays based on the known activity of its structural analog, and finally, a broader phenotypic assay to explore potential anti-inflammatory properties.
Caption: Tiered assay development workflow for this compound.
Tier 1: Primary Bioactivity Screening - Cell Viability Assay
Application Note: The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation. This provides a baseline understanding of its cytotoxic or cytostatic potential and helps determine the appropriate concentration range for subsequent mechanistic studies. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6][7] The luminescent signal is directly proportional to the number of viable cells in culture.[8][9]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound (solubilized in DMSO)
-
Human cancer cell line (e.g., HCT-116, HEK293T)
-
Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 90 µL of culture medium into an opaque-walled 96-well plate. Include wells with medium only for background measurement. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in culture medium from a concentrated stock (e.g., starting at 100 µM). Add 10 µL of the diluted compound to the respective wells. Add 10 µL of medium with the same percentage of DMSO to vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[10]
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[8] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Presentation: Cell Viability
| Compound Conc. (µM) | Raw Luminescence (RLU) | Background Subtracted RLU | % Viability vs. Vehicle |
| 0 (Vehicle) | 1,550,000 | 1,549,500 | 100.0 |
| 0.1 | 1,545,000 | 1,544,500 | 99.7 |
| 1 | 1,480,000 | 1,479,500 | 95.5 |
| 5 | 1,230,000 | 1,229,500 | 79.3 |
| 10 | 850,000 | 849,500 | 54.8 |
| 25 | 420,000 | 419,500 | 27.1 |
| 50 | 150,000 | 149,500 | 9.6 |
| 100 | 10,500 | 10,000 | 0.6 |
| Calculated IC₅₀ (µM) | \multicolumn{3}{c | }{Value to be determined from dose-response curve} |
Tier 2: Hypothesis-Driven Mechanistic Assays - HIF-1α Pathway
Application Note: Based on the activity of its analog KG-548, we hypothesize that this compound may inhibit the HIF-1α signaling pathway.[2][5] HIF-1 is a key transcription factor that regulates cellular responses to hypoxia and is a critical target in cancer and ischemic diseases.[11][12] Under hypoxic conditions, the HIF-1α subunit is stabilized, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoters of target genes.[13][14] The interaction of the ARNT subunit with coactivators like TACC3 is crucial for its transcriptional activity.[3] We propose two assays: a reporter assay to measure HIF-1 transcriptional activity and a co-immunoprecipitation assay to investigate the potential disruption of the ARNT/TACC3 interaction.
Caption: Hypothesized inhibition of the HIF-1α signaling pathway by the test compound.
Protocol 1: HRE-Luciferase Reporter Assay
Materials:
-
HEK293T or other suitable cell line
-
HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Hypoxia chamber or chemical inducer (e.g., 150 µM CoCl₂)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.[15]
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the normalization control plasmid according to the manufacturer's protocol.[15]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Induction of Hypoxia: Incubate the plate under hypoxic conditions (1% O₂) or treat with a chemical inducer like CoCl₂ for 16-24 hours.[15] Include a normoxic control plate.
-
Luciferase Assay: Remove the plate from the incubator and equilibrate to room temperature. Perform the dual-luciferase assay according to the manufacturer's instructions, first measuring Firefly luciferase activity (HRE-driven) and then Renilla luciferase activity (constitutive control).
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions.[15]
Data Presentation: HRE-Luciferase Assay
| Compound Conc. (µM) | Normalized Luciferase Activity (Hypoxia) | % Inhibition of HIF-1 Activity |
| 0 (Vehicle) | 50.0 | 0.0 |
| 0.1 | 48.5 | 3.0 |
| 1 | 42.0 | 16.0 |
| 10 | 25.5 | 49.0 |
| 50 | 10.0 | 80.0 |
| 100 | 5.5 | 89.0 |
| Calculated IC₅₀ (µM) | \multicolumn{2}{c | }{Value to be determined from dose-response curve} |
Protocol 2: Co-Immunoprecipitation (Co-IP) for ARNT/TACC3 Interaction
Materials:
-
HEK293T cells
-
Expression vectors for tagged ARNT (e.g., FLAG-ARNT) and tagged TACC3 (e.g., Myc-TACC3)
-
Transfection reagent
-
Co-IP Lysis/Wash Buffer (non-denaturing)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-Myc antibody and anti-FLAG antibody (for Western blotting)
-
SDS-PAGE and Western blotting equipment
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for FLAG-ARNT and Myc-TACC3.
-
Compound Treatment: After 24-48 hours, treat the cells with the test compound at various concentrations (or vehicle control) for 4-6 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse using a gentle, non-denaturing Co-IP lysis buffer containing protease inhibitors.[16]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[16]
-
Immunoprecipitation: Add an anti-FLAG antibody to the lysate and incubate for 4 hours to overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.[17]
-
Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Myc (to detect co-precipitated TACC3) and anti-FLAG (to confirm precipitation of ARNT) antibodies.
Data Presentation: Co-Immunoprecipitation
The primary data is the Western blot image. The results can be summarized qualitatively in a table.
| Treatment | Input (Lysate) | IP: anti-FLAG, Blot: anti-FLAG (ARNT) | IP: anti-FLAG, Blot: anti-Myc (TACC3) | Interpretation |
| Vehicle | Present | Present | Present | ARNT/TACC3 interaction occurs |
| Compound (Low Conc.) | Present | Present | Present (Reduced band intensity) | Partial disruption of interaction |
| Compound (High Conc.) | Present | Present | Absent or very faint band | Complete disruption of interaction |
Tier 3: Broader Phenotypic Screening - Anti-inflammatory Activity
Application Note: Many bioactive small molecules exhibit anti-inflammatory properties. A common and robust method to screen for such activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[18] LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to a large production of NO, a pro-inflammatory mediator.[18] The amount of NO produced can be indirectly quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess assay.[19][20]
Protocol: Nitric Oxide Production Assay (Griess Assay)
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound (or vehicle) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM to 0 µM).
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution (Component 2 of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure the observed inhibition is not due to cytotoxicity.
Data Presentation: Nitric Oxide Production
| Compound Conc. (µM) | Absorbance (540 nm) | Nitrite Conc. (µM) | % Inhibition of NO Production |
| 0 (No LPS) | 0.050 | 1.5 | N/A |
| 0 (LPS only) | 0.850 | 50.0 | 0.0 |
| 1 | 0.830 | 48.8 | 2.4 |
| 10 | 0.650 | 38.2 | 23.6 |
| 25 | 0.400 | 23.5 | 53.0 |
| 50 | 0.200 | 11.8 | 76.4 |
| 100 | 0.100 | 5.9 | 88.2 |
| Calculated IC₅₀ (µM) | \multicolumn{3}{c | }{Value to be determined from dose-response curve} |
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulating the ARNT/TACC3 axis: multiple approaches to manipulating protein/protein interactions with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. cusabio.com [cusabio.com]
- 14. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Tetrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of tetrazole derivatives, a class of compounds of significant interest in medicinal chemistry. Tetrazoles are widely recognized as bioisosteres of carboxylic acids and cis-amide bonds, offering improved metabolic stability and pharmacokinetic properties. Their diverse biological activities make them promising candidates for drug discovery programs targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases.
Application Notes
High-throughput screening of tetrazole libraries requires robust and sensitive assay methodologies to identify promising lead compounds. The choice of assay depends on the biological target and the desired endpoint. This guide focuses on three widely applicable HTS methods:
-
Biochemical Assays: These assays directly measure the activity of a purified target protein, such as an enzyme or receptor. They are well-suited for identifying compounds that directly interact with the target and are highly amenable to automation and miniaturization.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing a more physiologically relevant context. They are essential for identifying compounds that modulate signaling pathways or have effects on cell viability and proliferation.
-
GPCR-Targeted Assays: A significant number of drugs target G-protein coupled receptors (GPCRs). Specific HTS assays are employed to identify modulators of these receptors, often by measuring downstream signaling events like calcium mobilization.
The following sections provide detailed protocols for representative assays in each of these categories, along with workflows and diagrams to guide the screening process.
Data Presentation: Quantitative HTS Data for Tetrazole Derivatives
The following tables summarize quantitative data from various screening assays involving tetrazole derivatives. It is important to note that this data is compiled from multiple sources and assay conditions may vary.
| Compound ID/Series | Target | Assay Type | IC50 (µM) | Z'-Factor | Hit Rate (%) | Reference |
| Tetrazole Derivative 7c | COX-2 | In vitro COX inhibition | 0.23 | Not Reported | Not Reported | [1] |
| Tetrazole Derivative 3 | TNF-α | ELISA | 33.8 (pg/ml) | Not Reported | Not Reported | [1] |
| Tetrazole Derivative 6 | IL-6 | ELISA | 42.8 (pg/ml) | Not Reported | Not Reported | [1] |
| Tetrazole Series | MurB | Biochemical (Virtual Screen) | 25 - 34 | Not Reported | Not Reported | [2] |
| Oxadiazole/Tetrazole Series | P-gp | Cell-based (efflux) | 0.0016 - >1 | Not Reported | Not Reported | [3] |
| MLSMR Library (B-cell screen) | NF-κB Pathway | Cell-based reporter | - | 0.68 | ~0.33 | [4] |
| Kinase Inhibitor Library | p38α MAPK | Biochemical (fluorescence) | - | 0.85 - 0.88 | Not Reported | [5] |
Experimental Protocols
Biochemical Assay: Fluorescence Polarization HTS for Kinase Inhibitors
This protocol describes a fluorescence polarization (FP) assay to screen for tetrazole derivatives that inhibit the activity of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase active site.
Materials:
-
Purified kinase
-
Fluorescently labeled kinase tracer (ligand)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Tetrazole compound library (dissolved in DMSO)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Dispensing: Add 50 nL of each tetrazole derivative from the library to the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (DMSO for negative control, known inhibitor for positive control).
-
Enzyme/Tracer Addition: Prepare a master mix of the kinase and the fluorescent tracer in assay buffer. Add 10 µL of this mix to each well of the assay plate. The final concentration of the kinase and tracer should be optimized beforehand to give a stable FP signal.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the kinase.
-
ATP Addition: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 90 minutes.
-
FP Measurement: Read the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are selected as hits. Determine the Z'-factor to assess the quality of the assay.[6][7]
Cell-Based Assay: MTT Assay for Cell Viability
This protocol describes a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to screen for tetrazole derivatives that affect cell viability.[8][9][10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrazole compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well, clear-bottom cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 1 µL of each tetrazole derivative to the wells. Include DMSO as a vehicle control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the vehicle control.
GPCR-Targeted Assay: Calcium Flux Assay for Antagonists
This protocol describes a fluorescent-based calcium flux assay to screen for tetrazole derivatives that act as antagonists for a Gq-coupled GPCR.
Materials:
-
Cells stably expressing the target GPCR (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
GPCR agonist
-
Tetrazole compound library (in DMSO)
-
384-well, black-wall, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Seeding: Seed the GPCR-expressing cells into 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution containing probenecid. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer the compound plate containing the tetrazole library to the FLIPR instrument. Add the compounds to the cell plate and incubate for 15-30 minutes.
-
Agonist Addition and Signal Detection: Add a pre-determined concentration (EC80) of the GPCR agonist to all wells simultaneously using the FLIPR's integrated liquid handler. Immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Antagonists will inhibit the agonist-induced calcium flux. Calculate the percent inhibition for each compound and determine IC50 values for the hits.
Visualizations
Experimental Workflows
References
- 1. [PDF] Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. | Semantic Scholar [semanticscholar.org]
- 2. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Enzyme Substrate Screening [creative-enzymes.com]
- 10. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
Application Notes and Protocols for the Analytical Characterization of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole. Detailed protocols for spectroscopic, spectrometric, chromatographic, and thermal analysis are presented to ensure accurate identification, purity assessment, and physicochemical profiling of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful non-destructive technique for confirming the chemical structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR helps in identifying the carbon framework. For molecules containing fluorine, ¹⁹F NMR is also a valuable tool.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Set the acquisition temperature to 25°C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).
-
A higher number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H (Ar-H) | 7.5 - 8.5 | m |
| ¹H (NH) | 15.0 - 16.0 (in DMSO-d₆) | br s |
| ¹³C (Ar-C) | 120 - 140 | m |
| ¹³C (C-CF₃) | 120 - 135 (q) | q |
| ¹³C (Tetrazole-C) | ~155 | s |
| ¹⁹F (CF₃) | ~ -63 | s |
Note: The NH proton of the tetrazole ring is often broad and may exchange with residual water in the solvent.
Mass Spectrometry
Application Note: Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution measurements.
-
Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature.
-
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.
-
Perform MS/MS analysis on the parent ion to induce fragmentation and obtain structural information. A characteristic loss of N₂ is often observed for tetrazoles in negative ion mode, while a loss of HN₃ can occur in positive ion mode.[1]
-
-
Data Analysis:
-
Determine the monoisotopic mass of the parent ion.
-
Use the accurate mass measurement to calculate the elemental composition.
-
Analyze the fragmentation pattern to confirm the structure.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₅F₃N₄ |
| Molecular Weight | 214.15 g/mol |
| Exact Mass | 214.0466 |
| Expected [M+H]⁺ | 215.0544 |
| Expected [M-H]⁻ | 213.0388 |
Chromatographic Analysis
Application Note: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-10 µL.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thermal Analysis
Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of this compound. This information is critical for understanding the material's physical properties and for safety considerations. Tetrazole-containing compounds can be energetic and may decompose exothermically.[2]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrument Setup:
-
Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that covers the expected thermal events (e.g., 30 °C to 400 °C).
-
Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.
-
-
Data Analysis:
-
From the DSC curve, determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss.
-
Data Presentation: Expected Thermal Properties
| Analysis | Parameter | Expected Observation |
| DSC | Melting Point | Sharp endotherm |
| DSC | Decomposition | Sharp exotherm, often following melting[2] |
| TGA | Decomposition | Significant weight loss corresponding to the exothermic event in the DSC |
X-ray Crystallography
Application Note: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and the physicochemical properties they characterize.
References
Application Notes and Protocols: 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole as a versatile ligand in coordination chemistry. Due to the limited specific literature on this exact ligand, the following protocols and data are based on established methods for analogous tetrazole- and trifluoromethyl-containing compounds. These notes are intended to serve as a comprehensive guide for the synthesis, characterization, and potential applications of its coordination complexes.
Introduction
This compound is a unique ligand that combines the coordination versatility of a tetrazole ring with the electron-withdrawing properties of a trifluoromethyl group. The tetrazole moiety, with its multiple nitrogen donor atoms, can coordinate to metal ions in various modes, making it an excellent building block for diverse metal-organic frameworks (MOFs) and coordination complexes.[1] The trifluoromethyl group can significantly influence the electronic properties, stability, and lipophilicity of the resulting complexes, which is of particular interest in the development of new materials and therapeutic agents.[2][3] Tetrazole derivatives are recognized as important pharmacophores in medicinal chemistry, often acting as bioisosteres for carboxylic acids.[4][5]
Synthesis of the Ligand: this compound
The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[6][7][8] A general and efficient method involves the use of sodium azide with a zinc salt catalyst in an aqueous medium, which offers a safer alternative to methods that can generate hazardous hydrazoic acid.[7][9]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water (deionized)
-
Hydrochloric acid (HCl, 3 N)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzonitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (10 mmol).
-
Add deionized water (20 mL) to the flask.
-
Heat the reaction mixture to reflux and stir vigorously for 24 hours.
-
After cooling to room temperature, add 3 N HCl (15 mL) to the mixture to adjust the pH to ~1.
-
Add ethyl acetate (50 mL) and continue stirring until all solid material has dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Synthesis of Coordination Complexes
The following is a general protocol for the synthesis of transition metal complexes using this compound as a ligand. The choice of metal salt and solvent will influence the final structure and composition of the complex.[3][10]
Experimental Protocol: Synthesis of a Generic Metal Complex [M(L)₂(Solvent)ₓ]
-
Materials:
-
This compound (L)
-
A suitable metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)
-
-
Procedure:
-
Dissolve the ligand (2 mmol) in the chosen solvent (10 mL) in a reaction flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (5 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to several days, depending on the desired product.
-
The formation of a precipitate may indicate the formation of the coordination complex.
-
If a precipitate forms, cool the mixture, and collect the solid by filtration.
-
If no precipitate forms, slow evaporation of the solvent or vapor diffusion of a less polar solvent (e.g., diethyl ether) can be employed to induce crystallization.
-
Wash the isolated complex with a small amount of cold solvent and dry it under vacuum.
-
Quantitative Data
As there is no specific crystallographic data available for coordination complexes of this compound, the following tables provide example data from a closely related structure, a copper(I) complex with a substituted trifluoromethylphenyl tetrazole ligand. This data is for illustrative purposes to indicate the types of parameters that would be determined from single-crystal X-ray diffraction.
Table 1: Example Crystal Data and Structure Refinement Parameters
| Parameter | Value (Illustrative Example) |
| Empirical formula | C₂₂H₁₈CuF₆N₈S₂ |
| Formula weight | 676.11 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(2) Å, α = 90° |
| b = 15.456(3) Å, β = 98.76(3)° | |
| c = 17.890(4) Å, γ = 90° | |
| Volume | 2765.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.623 Mg/m³ |
| Absorption coefficient | 1.056 mm⁻¹ |
| F(000) | 1368 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
**Table 2: Example Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) (Illustrative Example) | Angle | Degrees (°) (Illustrative Example) |
| Cu(1)-N(1) | 2.05(1) | N(1)-Cu(1)-N(5) | 90.5(4) |
| Cu(1)-N(5) | 2.08(1) | N(1)-Cu(1)-S(1) | 115.2(3) |
| Cu(1)-S(1) | 2.35(1) | N(5)-Cu(1)-S(1) | 108.9(3) |
| N(1)-N(2) | 1.32(2) | C(1)-N(1)-Cu(1) | 125.1(9) |
| N(4)-C(1) | 1.34(2) | C(5)-N(5)-Cu(1) | 124.8(9) |
Experimental Protocols for Characterization
Standard analytical techniques should be employed to fully characterize the synthesized coordination complexes.
-
FT-IR Spectroscopy:
-
Record the FT-IR spectra of the ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Compare the spectra to identify shifts in the vibrational frequencies of the tetrazole ring upon coordination to the metal center. Look for the appearance of new bands in the low-frequency region corresponding to metal-ligand vibrations.
-
-
UV-Vis Spectroscopy:
-
Dissolve the ligand and the complexes in a suitable solvent (e.g., DMSO, DMF).
-
Record the absorption spectra in the range of 200-800 nm.
-
Analyze the spectra for shifts in the absorption bands and the appearance of new bands, which can provide information about the electronic transitions and the coordination environment of the metal ion.
-
-
¹H and ¹⁹F NMR Spectroscopy:
-
Dissolve the ligand and diamagnetic complexes in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H and ¹⁹F NMR spectra.
-
Compare the chemical shifts of the ligand protons and the fluorine atoms before and after coordination to understand the electronic effects of complexation.
-
-
Elemental Analysis:
-
Determine the percentage of carbon, hydrogen, and nitrogen in the complexes to confirm their empirical formula.
-
-
Single-Crystal X-ray Diffraction:
-
Grow single crystals of the complexes suitable for X-ray diffraction analysis.
-
This technique will provide definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center.
-
Potential Applications
Coordination complexes of this compound are expected to have applications in various fields:
-
Drug Development: The tetrazole moiety is a well-established pharmacophore.[4][5] Metal complexes can exhibit enhanced biological activity compared to the free ligand.[10] These complexes could be investigated for their potential as anticancer, antibacterial, or antiviral agents. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compounds, potentially improving their pharmacokinetic properties.[11]
-
Metal-Organic Frameworks (MOFs): The multidentate nature of the tetrazole ligand makes it an ideal candidate for the construction of porous MOFs.[12] These materials could have applications in gas storage and separation, catalysis, and sensing.
-
Materials Science: The incorporation of a trifluoromethyl group can impart unique properties to materials, such as increased thermal stability and altered electronic properties.[2] These complexes could be explored for applications in luminescent materials or as components in electronic devices.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application screening of coordination complexes.
Caption: Influence of functional moieties on the properties of the coordination complex.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Antimicrobial Agents from Trifluoromethylphenyl Tetrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents based on trifluoromethylphenyl tetrazole scaffolds. This class of compounds has demonstrated significant potential in combating drug-resistant bacteria, particularly Gram-positive pathogens.
Introduction
The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Trifluoromethylphenyl tetrazole derivatives have emerged as a promising scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the tetrazole ring serves as a bioisostere for carboxylic acids, potentially improving pharmacokinetic properties.[1][2][3] This document outlines the synthesis, antimicrobial evaluation, and mechanistic studies of these compounds.
Quantitative Data Summary
The antimicrobial efficacy of various trifluoromethylphenyl tetrazole and related pyrazole derivatives has been evaluated against a panel of standard and clinical bacterial strains. The minimum inhibitory concentration (MIC) and cytotoxic concentrations (IC50) are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Imide-Tetrazole Derivatives
| Compound | S. aureus (T5592) | S. aureus (T5591) | S. epidermidis (5253) | S. epidermidis (4243) | C. albicans (ATCC 10231) | Reference |
| 1 | 0.8 µg/mL | 0.8 µg/mL | 0.8 µg/mL | 0.8 µg/mL | >12.8 µg/mL | [4] |
| 2 | 0.8 µg/mL | 0.8 µg/mL | 0.8 µg/mL | 0.8 µg/mL | >12.8 µg/mL | [4] |
| 3 | 0.8 µg/mL | 0.8 µg/mL | 0.8 µg/mL | 0.8 µg/mL | >12.8 µg/mL | [4] |
| Ciprofloxacin | 0.4 µg/mL | 0.4 µg/mL | 0.4 µg/mL | 0.4 µg/mL | - | [4] |
Note: Compounds 1-3 are novel imide-tetrazoles containing a trifluoromethylphenyl moiety.[4]
Table 2: Antimicrobial and Cytotoxicity Data for N-(trifluoromethyl)phenyl Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | IC50 (HEK293 cells) (µg/mL) | Selectivity Index (IC50/MIC) | Reference |
| 6 | S. aureus (MRSA) | 1.56 - 3.12 | 23.5 | >7.5 | [5] |
| 10 | S. aureus (MRSA) | 3.12 | - | - | [5] |
| 11 | S. aureus (MRSA) | 3.12 | - | - | [5] |
| 12 | S. aureus (MRSA) | 3.12 | - | - | [5] |
| 13 | S. aureus (MRSA) | 3.12 | - | - | [5] |
| 23 | S. aureus (MRSA) | 0.78 | >12 | >15.4 | [5] |
| 25 | S. aureus (MRSA) | 0.78 | >12 | >15.4 | [5] |
| Vancomycin | S. aureus (MRSA) | 0.78 - 1.56 | - | - | [5] |
Note: While these compounds are pyrazole derivatives, their structural similarity and the inclusion of the trifluoromethylphenyl group provide valuable structure-activity relationship insights for tetrazole analogs.[5]
Experimental Protocols
General Synthesis of Trifluoromethylphenyl Tetrazole Derivatives
This protocol describes a common method for synthesizing 1,5-disubstituted tetrazoles from corresponding thiourea derivatives.
Workflow for Synthesis of Imide-Tetrazole Derivatives
Caption: General synthesis of imide-tetrazole derivatives.
Protocol:
-
Dissolution: Dissolve the starting imide-thiourea derivative in an appropriate solvent (e.g., DMF).[4]
-
Addition of Reagents: Add sodium azide (NaN3) to the solution. Subsequently, add mercury (II) chloride (HgCl2) as a desulfurizing agent.[4]
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).
-
Work-up: After the reaction is complete, pour the mixture into a solution of potassium iodide to quench the excess mercury salts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using column chromatography on silica gel.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Cytotoxicity Assay (MTT or XTT Assay)
This protocol is for assessing the toxicity of the compounds against mammalian cell lines.
Protocol:
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.[5]
-
Addition of Reagent: Add MTT or XTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculation of IC50: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.[5]
Mechanism of Action
Some trifluoromethylphenyl tetrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4] This dual-targeting mechanism can be advantageous in overcoming resistance.
Proposed Mechanism of Action
Caption: Inhibition of DNA gyrase and topoisomerase IV.
Investigations into the mode of action for some related pyrazole compounds indicated a broad range of inhibitory effects on macromolecular synthesis, suggesting targets that have a global impact on bacterial cell function.[5][6][7]
Structure-Activity Relationship (SAR)
Based on the available data for trifluoromethylphenyl-containing heterocyclic compounds, several SAR trends can be deduced:
-
Hydrophobicity: Hydrophobic substituents on the phenyl ring tend to increase antimicrobial activity.[3]
-
Protic Substituents: The presence of protic groups like carboxylic acids can eliminate antimicrobial activity.[5]
-
Halogens: Chloro and bromo substitutions on the phenyl ring can improve activity.[5]
-
Positional Isomerism: The substitution pattern on the phenyl ring significantly influences the biological activity.
Conclusion
Trifluoromethylphenyl tetrazole scaffolds represent a valuable starting point for the development of new antimicrobial agents. The synthetic routes are generally straightforward, and the resulting compounds exhibit potent activity against clinically relevant bacteria. Further optimization of this scaffold, guided by the SAR insights and mechanistic studies, holds significant promise for addressing the challenge of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct route is the [3+2] cycloaddition reaction between 3-(trifluoromethyl)benzonitrile and an azide source, most commonly sodium azide (NaN₃).[1][2][3][4] This method is favored for its efficiency and atom economy. The reaction is typically facilitated by a catalyst to improve the rate and yield.[5]
Q2: What are the primary safety hazards I should be aware of during this synthesis?
The main hazard is associated with the use of sodium azide.[6] In the presence of acid, it can protonate to form hydrazoic acid (HN₃), which is highly toxic and explosive.[6] Additionally, if using heavy metal catalysts, there is a risk of forming shock-sensitive heavy metal azides.[6] It is crucial to work in a well-ventilated fume hood and to quench any residual azide carefully after the reaction.
Q3: My reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. Too low, and the reaction may not proceed to completion; too high, and side reactions may occur.[2][7]
-
Inefficient Catalysis: The choice and amount of catalyst are critical. Many modern protocols rely on a catalyst to achieve high yields under milder conditions.[8][9]
-
Moisture in Reaction: Some catalytic systems, particularly those involving strong Lewis acids, can be sensitive to moisture, leading to deactivation of the catalyst.[1]
-
Impure Starting Materials: The purity of the 3-(trifluoromethyl)benzonitrile and sodium azide can significantly impact the reaction outcome.
-
Insufficient Reaction Time: Tetrazole formation can be slow under certain conditions. Ensure the reaction has been allowed to run to completion by monitoring with techniques like TLC or LC-MS.[1]
Q4: Can this reaction be performed without a catalyst?
While the reaction can proceed without a catalyst, it often requires harsher conditions, such as high temperatures and long reaction times, and typically results in lower yields. The use of a catalyst is highly recommended to improve efficiency and promote milder reaction conditions.[7]
Q5: What are the advantages of using a heterogeneous catalyst?
Heterogeneous catalysts, such as ZnO, CoY zeolite, or silica sulfuric acid, offer significant advantages.[1][9][10] They can be easily separated from the reaction mixture by filtration, which simplifies the workup procedure and allows for the potential recycling and reuse of the catalyst, making the process more cost-effective and environmentally friendly.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or no catalyst used. | Introduce an appropriate Lewis acid or heterogeneous catalyst. Common choices include zinc salts, copper salts, or silica sulfuric acid.[8][10][11] |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For many protocols, temperatures between 80-130°C are effective.[7] Monitor for product formation and potential decomposition. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed. | |
| Formation of Multiple Products/Impurities | Side reactions due to high temperature. | Lower the reaction temperature and potentially increase the reaction time to compensate. |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to air or moisture. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | During aqueous workup, adjust the pH to ensure the tetrazole is in its neutral form, which is less water-soluble. Cool the aqueous solution to promote precipitation. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. | |
| Safety Concerns (e.g., potential for HN₃) | Acidic conditions are present with sodium azide. | The classic procedure using sodium azide with ammonium chloride in DMF is a well-established method.[1][12] Avoid strongly acidic conditions. If an acid catalyst is used, select one that does not readily protonate the azide anion. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from studies on 5-substituted tetrazole synthesis, illustrating the impact of different catalysts and conditions.
Table 1: Optimization of Catalyst for 5-Phenyl-1H-tetrazole Synthesis (Data modeled after similar optimization studies)
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 0 | DMF | 120 | 24 | < 20 |
| 2 | ZnCl₂ | 10 | DMF | 120 | 12 | 85 |
| 3 | Cu₂O | 5 | DMSO | 110 | 10 | 92 |
| 4 | Silica Sulfuric Acid | 100 | DMF | 130 (reflux) | 8 | 95[10] |
| 5 | Co-Ni/Fe₃O₄@MMSHS | 1.5 | H₂O/EtOH | 60 | 0.5 | 98[2] |
Table 2: Selected High-Yield Syntheses of this compound
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous Cu(II) | NaN₃ | - | - | - | 98 | [1] |
Experimental Protocols
Protocol 1: General Synthesis using a Heterogeneous Catalyst (Silica Sulfuric Acid)
This protocol is adapted from a procedure for the synthesis of 5-substituted 1H-tetrazoles.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzonitrile (1 mmol), sodium azide (1.5 mmol), silica sulfuric acid (100 mol% relative to the nitrile), and dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to reflux (approximately 130-150°C depending on the exact DMF grade) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (typically 6-10 hours), cool the mixture to room temperature. Filter the solid catalyst and wash it with a small amount of DMF or ethyl acetate.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.[10]
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting logic for addressing low yield issues.
Caption: General experimental workflow for tetrazole synthesis.
Reaction Pathway
Caption: [3+2] Cycloaddition pathway for tetrazole formation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. chalcogen.ro [chalcogen.ro]
Technical Support Center: Tetrazole Synthesis from Nitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazoles from nitriles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing side product formation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the [3+2] cycloaddition of nitriles with an azide source to synthesize 5-substituted-1H-tetrazoles.
Problem 1: Low or No Yield of the Desired Tetrazole Product
Q: My reaction shows a low conversion of the starting nitrile to the desired tetrazole. What are the potential causes and how can I improve the yield?
A: Low or no yield in tetrazole synthesis is a frequent issue that can often be resolved by systematically evaluating and optimizing reaction parameters.
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: The cycloaddition of azides to nitriles often requires elevated temperatures to overcome the activation energy barrier.[1][2]
-
Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates and yields.
-
Catalyst Inactivity or Absence: Many tetrazole syntheses benefit from a catalyst to activate the nitrile.
-
Moisture Contamination: While some protocols utilize water as a solvent, uncontrolled moisture in anhydrous reactions can be problematic, potentially leading to side reactions.[10]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.
-
-
Steric Hindrance or Electronic Effects: Nitriles with bulky substituents near the cyano group or electron-donating groups may exhibit lower reactivity.[5]
-
Solution: For sterically hindered or electron-rich nitriles, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or more efficient catalytic systems.
-
Experimental Protocol: General Procedure for Tetrazole Synthesis
This protocol, adapted from literature, serves as a starting point for optimization.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the nitrile (1.0 equiv), sodium azide (1.2-1.5 equiv), and a catalyst (e.g., ammonium chloride or zinc bromide, 0.5-1.0 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, water, or NMP/water mixture).
-
Heating: Heat the reaction mixture to the desired temperature (typically 100-150°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully acidify with an appropriate acid (e.g., HCl) to protonate the tetrazole salt, which may cause it to precipitate.
-
Isolation: Collect the product by filtration or extract with a suitable organic solvent.
Problem 2: Presence of Amide or Carboxylic Acid Side Products
Q: I am observing significant amounts of an amide or carboxylic acid impurity in my final product. How is this happening and what can I do to prevent it?
A: The formation of amide or carboxylic acid byproducts is typically due to the hydrolysis of the starting nitrile.[3] This can be a significant issue, especially under certain reaction conditions.
Mechanism of Nitrile Hydrolysis:
Nitrile hydrolysis can be catalyzed by both acid and base. The presence of water in the reaction mixture, even in trace amounts in anhydrous solvents, can lead to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid.[3]
Troubleshooting Nitrile Hydrolysis:
-
Control of Water Content:
-
Solution: If your reaction is intended to be anhydrous, ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware. If using a solvent like DMF, be aware that it can be hygroscopic.
-
-
pH Control:
-
Solution: The rate of hydrolysis is pH-dependent. If using an acidic or basic catalyst, consider if this is promoting hydrolysis. In some cases, using a milder Lewis acid catalyst (e.g., ZnBr₂) in water can favor the tetrazole formation over hydrolysis.[5]
-
-
Reaction Temperature and Time:
-
Solution: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. Optimize the reaction to proceed to completion in the shortest time possible by adjusting the temperature and catalyst loading.
-
-
Choice of Reagents:
-
Solution: In some cases, the choice of catalyst can influence the extent of hydrolysis. For example, one study noted that in the absence of ZnBr₂, no carboxamide was observed, even at extended residence times in a flow reactor.[5]
-
Analytical Method for Quantifying Amide Impurity:
High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the relative amounts of the starting nitrile, the desired tetrazole, and the amide byproduct.[13]
-
Column: A C18 reversed-phase column is often effective.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: UV detection at a wavelength where all three components have reasonable absorbance.
Problem 3: Formation of Azido Impurities
Q: In the synthesis of sartan analogues, I am concerned about the formation of mutagenic azido impurities. What are these impurities and how can I control their formation?
A: In the synthesis of certain pharmaceuticals like sartans, the formation of organic azido impurities is a significant concern due to their potential mutagenicity.[14][15]
Common Azido Impurities and their Formation:
These impurities often arise from the reaction of sodium azide with halogenated impurities present in the starting materials or intermediates.[16] For example, a common impurity in sartan synthesis, 4'-bromomethyl-2-cyanobiphenyl, can react with sodium azide to form an azidomethyl impurity.[16]
Control Strategies for Azido Impurities:
-
Purity of Starting Materials:
-
Solution: The most critical step is to use highly pure starting materials and intermediates that are free from halogenated impurities. Implement stringent quality control on all incoming materials.[15]
-
-
Process Optimization:
-
Solution: Optimize reaction conditions (temperature, reaction time) to minimize the formation of these byproducts.[15]
-
-
Purification:
-
Solution: Develop robust purification methods for the final active pharmaceutical ingredient (API) to remove any trace amounts of azido impurities. This may involve recrystallization or chromatography.[17]
-
-
Sensitive Analytical Monitoring:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 5-substituted-1H-tetrazoles from nitriles and azides?
A1: The reaction is generally described as a [3+2] cycloaddition.[20][21] However, mechanistic studies suggest that it is not always a concerted process. The currently accepted mechanism often involves the activation of the nitrile by a Lewis or Brønsted acid, followed by a stepwise nucleophilic attack of the azide ion to form an imidoyl azide intermediate, which then cyclizes to the tetrazole ring.[1][2][22]
Q2: What are the main safety concerns when working with sodium azide in tetrazole synthesis?
A2: The primary safety concern is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[5][11] This can occur when sodium azide comes into contact with acids. Additionally, sodium azide can form explosive heavy metal azides if it comes into contact with metals like lead, copper, or mercury. Always handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood and follow proper waste disposal procedures.[20]
Q3: Can I use an alternative to sodium azide?
A3: Yes, other azide sources can be used, such as trimethylsilyl azide (TMSN₃). However, these reagents may also have their own handling and safety considerations.[11]
Q4: How can I purify my tetrazole product?
A4: Common purification techniques for tetrazoles include recrystallization and column chromatography.[17] An aqueous workup involving pH adjustment can also be an effective purification step. Since tetrazoles are acidic, they can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated or re-extracted into an organic solvent after acidification.[17]
Data Presentation
Table 1: Impact of Reaction Conditions on Tetrazole Yield
This table summarizes data from a study on the continuous flow synthesis of 5-(m-tolyl)-1H-tetrazole, illustrating the effect of solvent and temperature on conversion and yield.[5]
| Entry | Solvent (NMP:H₂O) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | 1:4 | 170 | 35 | 94 |
| 2 | 1:4 | 190 | 72 | 96 |
| 3 | 9:1 | 190 | 99 | 96 |
| 4 | 19:1 | 190 | 98 | 96 |
Reaction conditions: Nitrile concentration = 0.2 M; residence time = 20 min.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction pathway for tetrazole synthesis and the competing hydrolysis side reaction.
Troubleshooting Workflow for Low Tetrazole Yield
Caption: A logical workflow for troubleshooting low yields in tetrazole synthesis.
References
- 1. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitriles - Explore the Science & Experts | ideXlab [idexlab.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. apibackend-dev.drreddys.com [apibackend-dev.drreddys.com]
- 17. benchchem.com [benchchem.com]
- 18. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. sphinxsai.com [sphinxsai.com]
- 22. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Tetrazole Cycloaddition Reactions
Welcome to the technical support center for the optimization of tetrazole cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental conditions for the synthesis of 5-substituted-1H-tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?
The most prevalent and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide.[1][2][3] This reaction is often catalyzed to enhance its efficiency and proceed under milder conditions.[4]
Q2: My reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?
Low or no product yield is a common issue that can stem from several factors:
-
Inactive Catalyst: The catalyst may have degraded. Using a fresh batch of the catalyst is recommended.[5]
-
Poor Quality Starting Material: Impurities in the starting nitrile can interfere with the reaction. It is advisable to purify the nitrile before the cycloaddition.[5]
-
Suboptimal Reaction Conditions: The temperature or reaction time may not be suitable for your specific substrate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if extending the reaction time is necessary.[5] Optimization of the reaction temperature is also crucial; for some systems, increasing the temperature to 60°C or higher can significantly improve efficiency.[6]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are commonly used and often give good to excellent yields.[5][7][8] In some cases, a mixture of solvents, such as H₂O/EtOH, has been shown to be highly effective.[6]
Q3: I am observing the formation of multiple byproducts. What could be the reason and how can I minimize them?
Byproduct formation can complicate purification and reduce the yield of the desired tetrazole. Potential causes include:
-
Decomposition under Harsh Conditions: High temperatures or the use of strong acids or bases can lead to the decomposition of starting materials or the product.[5] Employing milder reaction conditions, such as a lower temperature or a less potent catalyst, can mitigate this.
-
Side Reactions of Azide: Sodium azide can participate in unwanted side reactions. Ensuring an inert atmosphere if reactions are sensitive to oxygen or moisture can be beneficial.[5]
-
Impurities: As with low yield, impurities in the starting materials can lead to side reactions. Purification of all reactants before use is recommended.[5]
Q4: What are some common catalysts used for tetrazole cycloaddition, and how do I choose the right one?
A variety of catalysts can be employed, and the choice often depends on the specific nitrile substrate and desired reaction conditions. Common catalysts include:
-
Lewis Acids: Zinc chloride (ZnCl₂), copper salts (e.g., CuSO₄·5H₂O), and indium(III) chloride are frequently used.[5][9]
-
Heterogeneous Catalysts: These offer advantages in terms of separation and reusability. Examples include silica sulfuric acid, ZnO, and various nanoparticles.[1][5][10]
-
Organocatalysts: L-proline has been shown to be an effective and environmentally benign catalyst.[9]
-
Metal Complexes: Cobalt(II) and Ruthenium(II) complexes have demonstrated high catalytic activity.[7][8]
The selection of a catalyst should be based on factors such as substrate reactivity, desired reaction time, temperature, and environmental considerations.
Q5: What are the critical safety precautions to take when working with sodium azide?
Sodium azide (NaN₃) is highly toxic and potentially explosive. It is imperative to handle it with extreme caution:
-
Always work in a well-ventilated fume hood.[5]
-
Avoid contact with heavy metals, as this can form highly explosive heavy metal azides.[5]
-
Be aware that hydrazoic acid (HN₃), which can form in situ, is volatile and explosive.[1][5]
-
Strictly adhere to all institutional safety protocols for handling azides.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during tetrazole cycloaddition reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[5] 2. Inactive catalyst.[5] 3. Poor quality of starting nitrile.[5] 4. Sub-optimal reaction temperature or time.[5] 5. Inappropriate solvent choice.[11] | 1. Monitor reaction progress by TLC or LC-MS and extend reaction time if necessary.[5] 2. Use a fresh batch of catalyst or consider an alternative.[5] 3. Purify the starting nitrile before the reaction.[5] 4. Optimize temperature and time based on literature for similar substrates. Microwave irradiation can sometimes improve yields.[5][9] 5. Screen different solvents; DMF and DMSO are often effective.[7][8] |
| Formation of Multiple Byproducts | 1. Decomposition of starting materials or product under harsh conditions.[5] 2. Side reactions involving the azide.[5] 3. Impurities in starting materials.[5] | 1. Use milder reaction conditions (e.g., lower temperature, milder catalyst).[5] 2. Ensure an inert atmosphere for sensitive reactions.[5] 3. Purify all starting materials before use.[5] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent.[5] 2. Product co-elutes with impurities during chromatography.[5] 3. Product remains in a salt form.[5] | 1. After the reaction, quench with an acidic solution to protonate the tetrazole, which may facilitate precipitation or extraction.[5] 2. Optimize chromatography conditions (e.g., solvent system, stationary phase).[5] 3. Acidify the work-up solution (e.g., with 2M HCl to pH ~2-3) to ensure the tetrazole is in its neutral form.[5] |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies to facilitate the comparison of different catalytic systems and reaction conditions.
Table 1: Optimization of a Cobalt(II)-Complex Catalyzed Reaction [7][8]
| Entry | Catalyst Loading (mol%) | NaN₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 1.2 | Methanol | 110 | 12 | 20 |
| 2 | 1 | 1.2 | Toluene | 110 | 12 | 15 |
| 3 | 1 | 1.2 | Acetonitrile | 110 | 12 | 50 |
| 4 | 1 | 1.2 | DMF | 110 | 12 | 80 |
| 5 | 1 | 1.2 | DMSO | 110 | 12 | 99 |
Reaction conditions: Benzonitrile as the model substrate.
Table 2: Optimization of a Heterogeneous Co–Ni/Fe₃O₄@MMSHS Catalyzed Reaction [6]
| Entry | Catalyst Amount (mg) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| 1 | 8 | 60 | H₂O/EtOH (1:1) | 8 | 98 |
| 2 | 8 | 60 | DMSO | 25 | 85 |
| 3 | 8 | 60 | DMF | 30 | 80 |
| 4 | 8 | Room Temp | H₂O/EtOH (1:1) | 60 | Low |
| 5 | 4 | 60 | H₂O/EtOH (1:1) | 15 | 85 |
Reaction conditions: Benzonitrile (1 mmol), sodium azide (1.2 mmol), 5 mL of solvent.
Table 3: Effect of Solvent Using Silica Sulfuric Acid Catalyst [10][12]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | 12 | <10 |
| 2 | Ethanol | 12 | 10 |
| 3 | Toluene | 12 | 5 |
| 4 | Chloroform | 12 | No reaction |
| 5 | DMF | 5 | 92 |
| 6 | DMSO | 5 | 89 |
Reaction conditions: Benzonitrile, sodium azide, 50 mol% SiO₂-H₂SO₄, reflux temperature.
Experimental Protocols
Protocol 1: General Procedure for Tetrazole Synthesis using a Cobalt(II) Complex Catalyst [7]
-
To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.2 equiv.), and the Cobalt(II) complex catalyst (1.0 mol %).
-
Add dimethyl sulfoxide (DMSO) (6 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Treat the reaction mixture with dilute HCl (1N, 10 mL).
-
Isolate the product, for example, by extraction followed by column chromatography.
Protocol 2: General Procedure for Tetrazole Synthesis using a Heterogeneous Co–Ni/Fe₃O₄@MMSHS Nanocatalyst [6]
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine the aromatic nitrile (1 mmol), sodium azide (1.2 mmol), and the Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg).
-
Add a 1:1 mixture of H₂O/EtOH (5 mL) as the solvent.
-
Heat the reaction mixture at 60 °C.
-
Monitor the reaction progress using TLC. Reaction times can be very short (e.g., 8-44 minutes).[6][13]
-
Upon completion, the magnetic catalyst can be separated using an external magnet, and the product can be isolated from the reaction mixture.
Protocol 3: Work-up and Purification Procedure [5][14]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3 to protonate the tetrazole.
-
If the product precipitates, collect the solid by filtration.
-
Wash the collected solid with cold water and dry.
-
If the product does not precipitate, it can be extracted with a suitable organic solvent.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low product yield in tetrazole cycloaddition reactions.
Caption: A simplified diagram illustrating the general steps in a catalyzed tetrazole synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods typically depends on the scale of the purification and the nature of the impurities present.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often preferred for larger quantities of material when a suitable solvent system can be identified, as it is generally less labor-intensive and requires less solvent than chromatography. Column chromatography is ideal for separating the target compound from impurities with similar solubility characteristics and for purifying smaller amounts of material where high purity is essential. A decision-making workflow is provided below.
Q3: What are the likely impurities in my crude sample?
A3: Common impurities may include unreacted starting materials such as 3-(trifluoromethyl)benzonitrile and sodium azide, as well as potential side products or isomers formed during the synthesis. Residual high-boiling solvents like DMF or DMSO, if used in the reaction, can also be present.
Q4: I see an oily substance forming during recrystallization instead of crystals. What should I do?
A4: This phenomenon, known as "oiling out," can occur if the compound is insoluble in the hot solvent or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, you can try using a different solvent with a lower boiling point or employ a solvent mixture. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, followed by slow cooling.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery of purified product | The compound is too soluble in the recrystallization solvent at low temperatures, or an excessive amount of solvent was used. | - Minimize the volume of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation. - Consider a different solvent or a solvent mixture in which the compound is less soluble at room temperature. |
| Colored impurities remain in the crystals | The colored impurity has solubility characteristics similar to the target compound. | - Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. - A second recrystallization may be necessary. |
| No crystal formation upon cooling | The solution is too dilute, or the compound is highly soluble in the chosen solvent. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound if available. - Slowly evaporate some of the solvent to increase the concentration. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities | The chosen mobile phase (eluent) does not have the optimal polarity. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. - Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Cracks appear in the silica gel bed | Improper packing of the column or running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always maintain a level of solvent above the silica bed. |
Experimental Protocols
Protocol 1: Recrystallization
This is a general guideline; the ideal solvent system should be determined through small-scale trials. Good starting solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures of these with water or hexanes.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase system using TLC. A good starting point for 5-substituted tetrazoles is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
The following table presents representative data for trifluoromethyl-substituted phenyl tetrazoles. Actual yields and purity will depend on the specific experimental conditions and the purity of the crude material.
| Compound | Purification Method | Purity | Reference |
| 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole | Not Specified | 95% | [1] |
| 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole | Not Specified | 97% |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for recrystallization.
Caption: Experimental workflow for column chromatography.
References
Overcoming low reactivity of trifluoromethylbenzonitrile in tetrazole synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of trifluoromethylbenzonitrile in tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is trifluoromethylbenzonitrile a challenging substrate for tetrazole synthesis?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property significantly reduces the electron density of the nitrile group, making it less nucleophilic and therefore less reactive towards the [3+2] cycloaddition reaction with azide.[1][2] This often results in slow reaction rates, low yields, and the need for harsh reaction conditions.
Q2: What are the general strategies to overcome the low reactivity of electron-deficient nitriles like trifluoromethylbenzonitrile?
To enhance the reactivity of trifluoromethylbenzonitrile, the primary strategy is to activate the nitrile group. This can be achieved through:
-
Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion.[3][4]
-
Brønsted Acid Catalysis: Protic acids can protonate the nitrile nitrogen, similarly activating it for the cycloaddition reaction.[3]
-
High Temperatures: Increased temperatures provide the necessary activation energy to overcome the reaction barrier.[2] Microwave irradiation can be a particularly effective method for rapidly achieving high temperatures.[5][6]
-
Use of Promoters/Additives: Certain additives can facilitate the reaction, though the mechanism may vary.
Q3: Are there any safety precautions I should be aware of when working with azides?
Yes, working with azides requires strict safety measures. Sodium azide is highly toxic. Of greater concern is the potential formation of hydrazoic acid (HN3) in the presence of acid.[3] Hydrazoic acid is volatile, highly toxic, and explosive. All reactions involving azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[3] Additionally, azide-containing waste must be handled and disposed of according to safety protocols to avoid the formation of explosive heavy metal azides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of trifluoromethylbenzonitrile | Insufficient activation of the nitrile group. | - Introduce a catalyst: Employ a Lewis acid (e.g., ZnCl2, AlCl3, FeCl3) or a Brønsted acid.[4][5] - Increase reaction temperature: Gradually increase the temperature, monitoring for decomposition. Consider using a high-boiling point solvent like DMF or DMSO.[4][7] - Utilize microwave irradiation: This can significantly accelerate the reaction.[5] |
| Slow reaction rate | The electron-withdrawing nature of the -CF3 group slows down the cycloaddition. | - Optimize catalyst loading: Systematically vary the catalyst concentration to find the optimal loading. - Change the solvent: Solvents like DMF and DMSO are often effective for this reaction.[7] - Consider a different azide source: While sodium azide is common, other azide sources in combination with specific catalysts might offer better results. |
| Formation of side products/decomposition | Harsh reaction conditions (e.g., excessively high temperatures) may lead to decomposition of the starting material or product. | - Use a milder catalyst: Explore different Lewis acids to find one that is effective at lower temperatures. - Optimize reaction time: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete.[8] - Purification: Ensure proper work-up and purification techniques to isolate the desired tetrazole. |
| Difficulty in product isolation | The tetrazole product may be highly soluble in the reaction solvent or form salts. | - Acidification: After the reaction, careful acidification of the reaction mixture can protonate the tetrazole, making it less soluble and facilitating its precipitation.[3] - Extraction: Use a suitable organic solvent for extraction after adjusting the pH of the aqueous layer.[6] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Tetrazole Synthesis from Trifluoromethylbenzonitrile
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Trifluoromethylbenzonitrile
-
Sodium azide (NaN3)
-
Lewis acid catalyst (e.g., Zinc Chloride, ZnCl2)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Hydrochloric acid (HCl) for work-up
-
Ethyl acetate for extraction
-
Sodium sulfate (anhydrous) for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trifluoromethylbenzonitrile (1 equivalent).
-
Add the anhydrous solvent (e.g., DMF).
-
Carefully add the Lewis acid catalyst (e.g., ZnCl2, 0.5 - 1.5 equivalents).
-
Slowly add sodium azide (1.2 - 2 equivalents). Caution: Azides are toxic.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous solution to pH ~2 with HCl to precipitate the product.[3]
-
Filter the precipitate and wash with cold water.
-
If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 5-substituted-1H-tetrazoles from various nitriles, highlighting the effect of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). While specific data for trifluoromethylbenzonitrile is not always provided in the literature, the trends observed for other nitriles with EWGs are applicable.
| Nitrile Substrate | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Co(II)-complex | DMSO | 110 | 12 | 99 | [7] |
| 4-Chlorobenzonitrile | CuSO4·5H2O | DMSO | 120 | 2 | 95 | [9] |
| 4-Nitrobenzonitrile | CuSO4·5H2O | DMSO | 120 | 1.5 | 98 | [9] |
| 4-Methoxybenzonitrile | CuSO4·5H2O | DMSO | 120 | 8 | 85 | [9] |
| Benzonitrile | SO3H-carbon | DMF | 100 | 6 | 92 | [4] |
This table illustrates that nitriles with electron-withdrawing groups (e.g., -Cl, -NO2) tend to react faster and give higher yields compared to those with electron-donating groups (e.g., -OCH3).
Visualizations
Experimental Workflow for Tetrazole Synthesis
Caption: A typical experimental workflow for the synthesis of tetrazoles.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield tetrazole synthesis.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Sodium Azide in Tetrazole Synthesis
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with sodium azide in the synthesis of tetrazoles. Adherence to these procedures is critical to mitigate the significant risks associated with this highly toxic and potentially explosive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sodium azide?
A1: Sodium azide (NaN₃) presents three main hazards:
-
High Acute Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile similar to cyanide.[1][2][3][4] Symptoms of exposure can include headache, dizziness, nausea, rapid heart rate, and in severe cases, convulsions and death.[2][3][5]
-
Explosion Hazard: While fairly stable on its own, sodium azide can form highly shock-sensitive and explosive heavy metal azides when in contact with metals such as lead, copper, silver, gold, mercury, or their salts.[2][6][7] This is a particular concern for laboratory equipment and plumbing.[1][7] Violent decomposition can also occur if heated above 275 °C.[2][4]
-
Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[2][3][5]
Q2: What materials are incompatible with sodium azide?
A2: Sodium azide should be kept away from a range of materials to prevent violent or explosive reactions. Key incompatibilities include:
-
Acids: Reacts to form toxic and explosive hydrazoic acid.[5]
-
Heavy Metals: Forms shock-sensitive explosive salts with lead, copper, silver, mercury, and their salts.[2][6][7] Do not use metal spatulas or store in metal containers.[1][6][7]
-
Halogenated Solvents: Can form explosive organic azides with solvents like dichloromethane (CH₂Cl₂) and chloroform.[8]
-
Other Chemicals: Reacts violently with carbon disulfide, bromine, nitric acid, dimethyl sulfate, and various oxidizing agents.[1][2][5][6]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling sodium azide?
A3: A comprehensive set of PPE is required to minimize exposure risk:
-
Hand Protection: Chemical-resistant nitrile or chloroprene gloves are recommended.[6] Double-gloving is advised when working with pure sodium azide or solutions with a concentration of 5% or greater.[4][6][7]
-
Eye Protection: ANSI-approved, properly fitting safety glasses or chemical splash goggles are required.[6] A face shield may be necessary if there is a splash hazard.[9]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[6][7]
-
Respiratory Protection: All work with sodium azide powder or solutions that can generate aerosols should be conducted in a certified chemical fume hood.[6][7][9]
Q4: How should I properly store sodium azide?
A4: Proper storage is crucial for safety:
-
Store in a cool, dry, well-ventilated area.[6]
-
Keep containers tightly closed and use secondary containment labeled with "Acute Toxin".[6]
-
Store away from all incompatible materials, especially acids and metals.[1][6][10]
-
Do not store on metal shelves.[6]
-
Keep quantities to a minimum.[10]
Q5: Can I dispose of sodium azide waste down the drain?
A5: No. Under no circumstances should sodium azide or its solutions be poured down the drain.[4][8][10] It can react with lead or copper in the plumbing to form highly explosive metal azides.[1][8] All sodium azide waste is considered hazardous and must be collected and disposed of through your institution's Environmental Health & Safety (EHS) department.[7][10]
Troubleshooting Guides
Issue: I spilled a small amount of solid sodium azide inside the chemical fume hood.
-
Solution:
-
Ensure you are wearing all required PPE (double gloves, goggles, lab coat).
-
Do not use metal instruments for cleanup.[1]
-
Gently cover the spill with a paper towel and dampen it with alkaline water (pH > 9) to prevent dust generation and the formation of hydrazoic acid.[11]
-
Alternatively, cover the solid spill with sand, then sweep it up.[1]
-
Place all contaminated materials into a non-metallic, sealable container.[1]
-
Wipe the spill area at least twice with a soap and water solution.[1][4]
-
Label the container as "Sodium Azide Hazardous Waste" and arrange for pickup by EHS.[6]
-
Issue: My reaction is complete, and I need to quench the excess sodium azide in the reaction mixture.
-
Solution:
-
Excess sodium azide must be chemically neutralized before workup or disposal.
-
A common and effective method is to use nitrous acid, which is generated in situ.[8][12]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite.
-
Then, slowly add an acid (e.g., sulfuric acid) dropwise. The order of addition is critical to prevent the formation of volatile hydrazoic acid.[8]
-
Perform this entire procedure in a chemical fume hood as toxic nitric oxide gas is evolved.[4][8]
-
Refer to the detailed quenching protocol in the "Experimental Protocols" section below.
-
Issue: I accidentally added an acid to my sodium azide solution.
-
Solution:
-
Immediate Evacuation: This is a high-risk situation due to the rapid formation of highly toxic and explosive hydrazoic acid gas. Alert all personnel in the immediate vicinity and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and post warning signs.
-
Contact EHS/Emergency Response: Immediately contact your institution's EHS or emergency response team for assistance with neutralizing the hazard.[6][10] Do not attempt to handle the situation on your own.
-
Issue: I suspect my glassware or equipment is contaminated with heavy metal azides.
-
Solution:
-
If you suspect contamination (e.g., from contact with metal instruments or solutions of metal salts), handle the equipment with extreme care. Do not scratch or apply friction to any residue.[3]
-
Carefully rinse the equipment in the fume hood with a suitable neutralizing agent. A common method is to use a ceric ammonium nitrate solution or a dilute solution of nitrous acid to decompose the azide salts.
-
Thoroughly wash with soap and water after decontamination.[4]
-
Consult with your EHS department for specific decontamination procedures.
-
Data Presentation
| Parameter | Specification / Requirement | Source(s) |
| Toxicity (Oral, Rat LD50) | 27 mg/kg | [9] |
| Incompatible Materials | Acids, Heavy Metals (Pb, Cu, Ag, Hg), Halogenated Solvents, Oxidizing Agents, CS₂, Br₂ | [2][5][6] |
| Required Engineering Control | Certified Chemical Fume Hood | [6][7][9] |
| Minimum PPE | Nitrile Gloves (Double-gloved for >5% concentration), Safety Goggles, Lab Coat | [6][7][9] |
| Thermal Decomposition | Begins violently at > 275 °C | [2] |
| Quenching Agent Ratio | 1.5 g Sodium Nitrite per 1 g of Sodium Azide | [8][13] |
| Waste Disposal | Collect as hazardous waste; NEVER pour down the drain | [1][4][10] |
Experimental Protocols
Protocol 1: Weighing and Preparing a Sodium Azide Solution
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Tare Container: Place a non-metallic container (e.g., glass beaker) with a lid on a balance and tare it.
-
Weighing: Inside the fume hood, use a plastic or ceramic spatula to add the desired amount of solid sodium azide to the tared container.[4][8] Never use a metal spatula. [3][6]
-
Sealing: Securely close the container lid.
-
Final Weighing: Remove the sealed container from the fume hood and weigh it to get the precise mass.
-
Dissolution: Return the sealed container to the fume hood. Open it and slowly add the desired solvent to dissolve the sodium azide.
-
Cleaning: Clean the work area by wiping it down with a soap and water solution.[4]
Protocol 2: Deactivation and Quenching of Excess Sodium Azide
This protocol is for deactivating aqueous solutions containing no more than 5% sodium azide.[4][8]
-
Setup: In a chemical fume hood, place the aqueous azide solution in a three-necked flask equipped with a magnetic stirrer, an addition funnel, and a gas outlet vented into the back of the hood.[4][8][14]
-
Add Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide to be quenched (a 40% excess).[8][14]
-
Acidify Slowly: CRITICAL STEP: Slowly add a 20% aqueous solution of sulfuric acid via the addition funnel.[8][14] Add the acid dropwise until gas evolution ceases and the solution is acidic when tested with pH paper.[13] NEVER add the acid before the nitrite solution. [8]
-
Test for Completion: Once gas evolution stops, test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the quench is complete.[13][14]
-
Neutralization: Neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.[8]
-
Disposal: Transfer the final, neutralized solution to a properly labeled hazardous waste container for collection by EHS.
Mandatory Visualization
Caption: Workflow for Safe Handling of Sodium Azide.
Caption: Logical Steps for Quenching Sodium Azide.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. geneseo.edu [geneseo.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. nj.gov [nj.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. Article - Standard Operating Procedur... [policies.unc.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 14. reddit.com [reddit.com]
Technical Support Center: Safe Synthesis of Tetrazoles with Hydrazoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the explosive hazards associated with hydrazoic acid (HN₃) during tetrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with using hydrazoic acid in tetrazole synthesis?
A1: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid.[1] It is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1] Pure hydrazoic acid is shock-sensitive and can detonate violently when heated.[1][2] A significant hazard is its tendency to form highly explosive heavy metal azides upon contact with metals such as copper, lead, silver, and mercury.[1]
Q2: My protocol involves the use of sodium azide and an acid. How can I minimize the formation of free hydrazoic acid?
A2: The combination of sodium azide with an acid will generate hydrazoic acid.[3][4] To minimize the accumulation of this hazardous substance, several strategies can be employed:
-
In Situ Generation: Generate hydrazoic acid in the reaction mixture where it will be immediately consumed. This prevents the accumulation of dangerous concentrations.[5]
-
Continuous Flow Chemistry: Utilizing a continuous flow reactor is a highly recommended safety measure.[5][6][7] This technique ensures that only small amounts of hydrazoic acid are generated and reacted at any given time, significantly reducing the risk of an explosion.[5][7] Microreactors, in particular, offer the advantage of having no headspace, which further mitigates explosion risks.[5]
-
pH Control: Researchers at Merck Frosst found that maintaining a pH of 8 by using a catalytic amount of zinc oxide in aqueous THF significantly reduced the concentration of hydrazoic acid in the headspace to just 2 ppm.[3]
Q3: I am concerned about the explosive risk of hydrazoic acid. Are there safer alternative reagents for tetrazole synthesis?
A3: Yes, several alternatives to the direct use or in situ generation of large quantities of hydrazoic acid exist:
-
Trimethylsilyl Azide (TMSN₃): TMSN₃ is considered a less hazardous substitute for hydrazoic acid in many transformations, including the Schmidt reaction for tetrazole synthesis.[8][9]
-
Trialkylammonium Salts: A protocol using a catalytic amount of a trialkylammonium chloride in combination with a phase transfer agent can minimize the potential generation of hydrazoic acid.[10]
-
Zinc Bromide: The Sharpless procedure, which uses zinc bromide, was developed to minimize hydrazoic acid formation by controlling the pH.[3] However, it's worth noting that this method still resulted in 2000 ppm of HN₃ in the headspace in one study, which, while below the detonation threshold of 15,000 ppm, was still considered undesirable.[3]
Q4: I'm observing the formation of a tetrazole byproduct when I don't want one. How can I prevent this?
A4: Unwanted tetrazole formation can occur, particularly in reactions like the Schmidt reaction with aldehydes, if there is an excess of hydrazoic acid.[11] The nitrile intermediate can undergo a subsequent cycloaddition with another molecule of hydrazoic acid.[11] To troubleshoot this:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.5 equivalents) of your azide source relative to the aldehyde.[11]
-
Monitor the Reaction: Keep a close watch on the reaction's progress using techniques like TLC or LC-MS and quench it as soon as the starting material has been consumed.[11]
-
Catalyst Choice: Be mindful of your catalyst, as some Lewis acids can promote the cycloaddition to form tetrazoles.[11]
Q5: How do I safely quench a reaction containing residual sodium azide or hydrazoic acid?
A5: Improper quenching of unreacted azide can be dangerous. The most widely documented and validated method for quenching residual azides in a laboratory setting is the use of nitrous acid, which is generated in situ from sodium nitrite and an acid.[1][12] This procedure must be performed in a well-ventilated chemical fume hood.[12] It is critical to avoid the formation of shock-sensitive and explosive metal azide salts.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient hydrazoic acid generation. 2. Reaction temperature too low. 3. Ineffective catalyst. | 1. Ensure proper stoichiometry of sodium azide and acid. 2. Gradually increase reaction temperature while monitoring for safety. Continuous flow reactors allow for safe operation at higher temperatures.[5] 3. Verify the catalyst's activity and consider alternatives if necessary. |
| Reaction Appears Uncontrolled (e.g., rapid gas evolution, temperature spike) | 1. Accumulation of a high concentration of hydrazoic acid. 2. Reaction temperature is too high. | 1. IMMEDIATELY cease the addition of reagents. 2. If safe, apply external cooling. 3. For future experiments, reduce the rate of addition of reagents or use a continuous flow setup to prevent accumulation.[5][7] |
| Formation of an Unknown Precipitate | 1. Formation of insoluble and potentially explosive heavy metal azides from contact with metal surfaces.[1] | 1. CRITICAL: Do not handle or attempt to isolate the precipitate if the formation of heavy metal azides is suspected. These are extremely shock-sensitive.[1] 2. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on safe disposal. 3. Avoid using metal spatulas or other metal equipment when working with azides.[14] |
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Hydrazoic Acid Headspace Concentration (Detonation Threshold) | 15,000 ppm | Concentration above which detonation can occur. | [3] |
| Hydrazoic Acid Headspace (Sharpless ZnBr₂ procedure) | 2,000 ppm | A method designed to reduce HN₃ formation, but still produces a notable concentration. | [3] |
| Hydrazoic Acid Headspace (Merck Frosst ZnO procedure) | 2 ppm | Demonstrates the effectiveness of pH control in minimizing free HN₃. | [3] |
| OSHA Permissible Exposure Limit (Ceiling for Hydrazoic Acid) | 0.1 ppm (0.29 mg/m³) | Maximum allowable workplace exposure at any given time. | [15] |
Experimental Protocols
Protocol 1: In Situ Generation of Hydrazoic Acid in a Continuous Flow Reactor
This protocol describes a general procedure for the safe generation and use of hydrazoic acid for tetrazole synthesis in a continuous flow setup.
Materials:
-
Aqueous solution of sodium azide
-
Acetic acid
-
Organic nitrile
-
Benchtop continuous flow reactor system with a coil reactor
Procedure:
-
Prepare separate feeds of an aqueous solution of sodium azide and a solution of acetic acid.
-
Using syringe pumps, introduce the sodium azide and acetic acid feeds into a mixing zone of the flow reactor. This will generate hydrazoic acid in situ.
-
Immediately after the mixing zone, introduce the organic nitrile feed into the stream containing the in situ generated hydrazoic acid.
-
Pass the reaction mixture through a heated coil reactor. The temperature and residence time will need to be optimized for the specific substrate. Continuous flow setups can safely operate at elevated temperatures, leading to shorter reaction times and high yields.[5]
-
The product stream exiting the reactor can then be directed to an in-line quenching and work-up process.
Protocol 2: Quenching of Residual Azide with Nitrous Acid
This protocol details the destruction of excess sodium azide in a reaction mixture using nitrous acid generated in situ. This procedure must be performed in a well-ventilated chemical fume hood.[12]
Materials:
-
Reaction mixture containing residual sodium azide
-
20% aqueous solution of sodium nitrite
-
20% aqueous solution of sulfuric acid
-
Starch-iodide paper
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
While vigorously stirring, slowly add the 20% sodium nitrite solution.
-
After the addition of sodium nitrite, slowly and dropwise add the 20% sulfuric acid solution. You will observe gas evolution (nitrogen and nitrous oxide). Maintain the temperature below 10 °C.
-
Continue the dropwise addition of sulfuric acid until gas evolution ceases.
-
Once gas evolution has stopped, test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the azide has been destroyed.
-
If the test is negative, add a small amount more of the sodium nitrite solution, followed by the slow addition of more sulfuric acid until a positive test is achieved.
-
After confirming the complete destruction of the azide, the reaction mixture should be neutralized with a base (e.g., sodium bicarbonate) before disposal as hazardous waste.[1]
Visualizations
Caption: Workflow for safe tetrazole synthesis using in situ hydrazoic acid generation in a continuous flow reactor.
Caption: Troubleshooting workflow for preventing unwanted tetrazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.uga.edu [research.uga.edu]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. osha.gov [osha.gov]
- 15. nj.gov [nj.gov]
Technical Support Center: Catalyst Deactivation in 5-Substituted Tetrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted tetrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of 5-substituted 1H-tetrazoles?
A1: A wide array of catalysts are employed, broadly categorized as homogeneous and heterogeneous systems. Homogeneous catalysts include zinc salts (e.g., ZnCl₂, ZnBr₂) and organocatalysts.[1][2] Heterogeneous catalysts are more prevalent due to their ease of separation and recyclability, and include various metal nanoparticles (e.g., Cu, Ag, Ni, Pd) supported on materials like silica, charcoal, zeolites, and magnetic nanoparticles (e.g., Fe₃O₄).[3][4][5]
Q2: My catalyst's activity is decreasing with each cycle. What are the likely causes of deactivation?
A2: Catalyst deactivation in tetrazole synthesis can stem from several mechanisms:
-
Leaching of the Active Metal: This is a common issue for supported catalysts where the active metal species detaches from the support material and is lost into the reaction mixture. This is often confirmed by ICP analysis of the catalyst before and after the reaction.[6]
-
Poisoning: Reactants, products, or intermediates can bind strongly to the active sites of the catalyst, rendering them inactive. In tetrazole synthesis, the azide anion or the nitrogen-rich tetrazole product itself can act as poisons for some metal catalysts through chelation.[7][8]
-
Fouling or Coking: Deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites and pores.
-
Thermal Degradation (Sintering): At high reaction temperatures, metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area. The support material itself can also undergo structural changes.[9][10]
-
Irreversible Chemical Transformation: Some catalysts may undergo irreversible chemical changes during the reaction. For instance, a tin-based catalyst has been shown to be irreversibly formed, hindering its recovery.[2]
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: A combination of analytical techniques can help pinpoint the deactivation mechanism:
-
Inductively Coupled Plasma (ICP) Spectroscopy: To quantify the amount of metal leached from the catalyst into the reaction solution.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze changes in the oxidation state and chemical environment of the active metal on the catalyst surface.
-
Transmission Electron Microscopy (TEM): To visualize changes in the size and dispersion of metal nanoparticles on the support, which can indicate sintering.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify adsorbed species on the catalyst surface, which may indicate poisoning or fouling.[11]
-
Thermogravimetric Analysis (TGA): To determine the amount of coke or other deposits on the catalyst.
Q4: Are there any general strategies to minimize catalyst deactivation?
A4: Yes, several preventative measures can be taken:
-
Optimize Reaction Conditions: Use the mildest possible temperature and reaction time that still affords a good yield. This can reduce thermal degradation and side reactions leading to fouling.
-
Choose a Robust Catalyst Support: Select a support material that is stable under the reaction conditions and has strong interactions with the active metal to prevent leaching.
-
Control Reactant Purity: Ensure that starting materials are free of impurities that could act as catalyst poisons.
-
Consider Catalyst Design: Catalysts with well-defined structures, such as those encapsulated within a protective shell or those with strong metal-support interactions, often exhibit higher stability.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Gradual loss of activity over multiple cycles | Metal leaching | - Analyze the reaction filtrate for the presence of the active metal using ICP. - Switch to a catalyst with a stronger metal-support interaction or a core-shell structure. |
| Sintering of metal nanoparticles | - Lower the reaction temperature if possible. - Characterize the used catalyst with TEM to observe particle size. - Choose a catalyst with a higher thermal stability. | |
| Sudden and significant drop in activity | Catalyst poisoning | - Consider the possibility of poisoning by the azide reactant or tetrazole product.[7][8] - Perform control experiments with varying concentrations of reactants and products to assess inhibitory effects. - Pre-treat reactants to remove potential poisons. |
| Fouling/Coking | - Wash the catalyst with a suitable solvent to remove adsorbed species. - If coking is suspected, a calcination step may be necessary for regeneration (see experimental protocols). | |
| Difficulty in recovering the catalyst | Poor mechanical stability of the support | - Use a more robust support material. - For magnetic catalysts, ensure the magnetic core is sufficiently strong for efficient separation. |
| Inconsistent reaction yields | Non-uniform catalyst distribution | - Ensure proper stirring to maintain a uniform suspension of the heterogeneous catalyst. |
| Water sensitivity | - Some catalysts are sensitive to moisture. Ensure all reagents and solvents are dry. |
Experimental Protocols
Protocol 1: Testing Catalyst Reusability
-
Initial Reaction: Perform the tetrazole synthesis reaction under your optimized conditions using a fresh batch of the heterogeneous catalyst.
-
Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture. For magnetic catalysts, use an external magnet. For other heterogeneous catalysts, use filtration or centrifugation.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate, ethanol) to remove any adsorbed reactants, products, and byproducts.
-
Drying: Dry the washed catalyst under vacuum or in an oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Subsequent Cycles: Reuse the dried catalyst for subsequent reaction cycles under the same conditions.
-
Analysis: Monitor the reaction yield for each cycle. A significant drop in yield indicates catalyst deactivation. Analyze the catalyst at different stages (fresh, after 1st cycle, after 5th cycle, etc.) using the characterization techniques mentioned in the FAQs to identify the cause of deactivation.
Protocol 2: Regeneration of a Coked Catalyst by Calcination
Caution: This procedure should be performed in a well-ventilated fume hood, as it involves high temperatures and potential off-gassing.
-
Recovery and Washing: Recover and wash the deactivated catalyst as described in Protocol 1.
-
Drying: Thoroughly dry the catalyst to remove all solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and heat it in a furnace. The calcination temperature and duration will depend on the specific catalyst and the nature of the coke. A typical starting point is 400-500 °C for 2-4 hours in the presence of air or a controlled flow of a dilute oxygen/nitrogen mixture.
-
Cooling: Allow the catalyst to cool down to room temperature slowly.
-
Testing: Test the activity of the regenerated catalyst in the tetrazole synthesis reaction.
Visualizing Deactivation Pathways and Workflows
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Experimental workflow for catalyst lifecycle assessment.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Highly Active and Reusable Cu/C Catalyst for Synthesis of 5-Substituted 1H-Tetrazoles Starting from Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Rate of 5-Aryl-1H-Tetrazole Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of solvents in the synthesis of 5-aryl-1H-tetrazoles. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized experimental protocols to ensure the reproducibility and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 5-aryl-1H-tetrazoles from nitriles and azides?
The formation of 5-aryl-1H-tetrazoles from aryl nitriles and an azide source, typically sodium azide, proceeds through a [3+2] cycloaddition reaction.[1][2][3] While often depicted as a concerted process, computational studies suggest a stepwise mechanism may also be operative, potentially involving the formation of an imidoyl azide intermediate which then cyclizes.[1][4] The reaction is often facilitated by a Lewis or Brønsted acid catalyst which activates the nitrile group towards nucleophilic attack by the azide.[3]
Q2: How does solvent polarity affect the rate and yield of the reaction?
Solvent polarity plays a crucial role in the rate and yield of 5-aryl-1H-tetrazole synthesis. Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly effective, often leading to excellent yields.[5][6] This is attributed to their ability to dissolve the azide salt and stabilize the polar transition state of the cycloaddition. Polar protic solvents like water can also be effective, especially when used with certain catalysts like zinc salts, offering a more environmentally friendly option.[7][8] Nonpolar solvents such as toluene are generally poor choices, resulting in low to no product formation, primarily due to the poor solubility of sodium azide.[5]
Q3: Why are DMF and DMSO so commonly used for this reaction?
DMF and DMSO are favored solvents for several reasons:
-
High Dielectric Constant: They effectively dissolve sodium azide, increasing the concentration of the azide anion in the solution.
-
Aprotic Nature: They do not protonate the azide ion, maintaining its nucleophilicity.
-
High Boiling Point: They allow for reactions to be conducted at elevated temperatures, which can significantly increase the reaction rate.[6]
Q4: Can water be used as a solvent for this reaction?
Yes, water can be an excellent solvent for the synthesis of 5-aryl-1H-tetrazoles, particularly when catalyzed by zinc salts (e.g., ZnBr₂).[7][8] This method, popularized by Sharpless and co-workers, offers a safer and "greener" alternative to traditional organic solvents.[9] The reaction in water often proceeds at a slightly alkaline pH, which minimizes the formation of the hazardous and explosive hydrazoic acid (HN₃).[7]
Q5: What is the role of catalysts in this reaction?
Catalysts, typically Lewis acids (e.g., ZnCl₂, AlCl₃, various metal salts) or Brønsted acids (e.g., ammonium chloride), are often employed to accelerate the reaction.[3][6] They function by coordinating to the nitrogen atom of the nitrile, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the azide ion.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 5-aryl-1H-tetrazoles.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor solvent choice: Use of nonpolar solvents like toluene.[5] 2. Low reaction temperature: The reaction often requires heating. 3. Inadequate catalyst: The catalyst may be inactive or absent. 4. Poor quality of reagents: Sodium azide can decompose over time. 5. Presence of excessive water (in non-aqueous reactions): Water can hydrolyze the nitrile or interact with the catalyst. | 1. Switch to a polar aprotic solvent like DMF or DMSO, or use a water-based system with an appropriate catalyst.[5][7] 2. Increase the reaction temperature, typically to 100-150 °C in DMF or DMSO.[1] 3. Add a suitable Lewis or Brønsted acid catalyst (e.g., ZnBr₂, NH₄Cl).[3] 4. Use freshly opened or properly stored sodium azide. 5. Ensure all glassware is dry and use anhydrous solvents if necessary for non-aqueous reactions. |
| Product Fails to Precipitate Upon Acidification | 1. Product is soluble in the aqueous acidic solution. 2. Insufficient acidification. 3. High concentration of organic solvent (e.g., DMF, DMSO) remaining. | 1. Extract the product from the aqueous layer with an organic solvent like ethyl acetate. 2. Check the pH of the solution and add more acid if necessary to ensure the tetrazole is fully protonated. 3. If possible, remove the majority of the high-boiling solvent under reduced pressure before acidification and workup. |
| Difficulty Removing Solvent (DMF/DMSO) During Workup | 1. High boiling point and water miscibility of DMF and DMSO. | 1. After the reaction, pour the mixture into a large volume of cold water to precipitate the product. Collect the solid by filtration and wash thoroughly with water. 2. If the product is soluble, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and wash the combined organic layers extensively with water or brine to remove residual DMF/DMSO. |
| Formation of Side Products/Impurities | 1. Decomposition of the starting materials or product at high temperatures. 2. Reaction of the nitrile with residual water (hydrolysis). 3. Formation of regioisomers or tautomers. | 1. Optimize the reaction temperature and time to minimize decomposition. 2. Use anhydrous conditions if hydrolysis is a suspected issue. 3. Purification by recrystallization or column chromatography is often necessary to isolate the desired product. |
| Reaction is Very Slow | 1. Electron-donating groups on the aryl nitrile. 2. Insufficient heating. 3. Low concentration of reagents. | 1. Aryl nitriles with electron-withdrawing groups react faster. For less reactive substrates, longer reaction times, higher temperatures, or more efficient catalysts may be needed.[10] 2. Ensure the reaction mixture is maintained at the optimal temperature. 3. Increase the concentration of the reactants, if solubility allows. |
Data Presentation
The following tables summarize the effect of different solvents on the yield of 5-phenyl-1H-tetrazole synthesis under various catalytic conditions.
**Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole (Catalyst: Nano-TiCl₄.SiO₂) **[5][10]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Reflux | 2 | 92 |
| 2 | Toluene | Reflux | 10 | 30 |
| 3 | Solvent-free | 120 | 8 | 60 |
Reaction conditions: Benzonitrile (1 mmol), Sodium Azide (2 mmol), nano-TiCl₄.SiO₂ (0.1 g).
Table 2: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole (Catalyst: Silica Sulfuric Acid)
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | 12 | <10 |
| 2 | Ethanol | 12 | 10 |
| 3 | Toluene | 12 | 5 |
| 4 | Chloroform | 12 | No reaction |
| 5 | DMF | 5 | 92 |
| 6 | DMSO | 5 | 89 |
Reaction conditions: Benzonitrile, Sodium Azide, Silica Sulfuric Acid at reflux temperature.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole in DMF with Ammonium Chloride[11]
This protocol describes a common laboratory-scale synthesis of 5-phenyl-1H-tetrazole.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.1-1.3 eq).
-
Add a sufficient amount of DMF to dissolve the reagents and allow for efficient stirring.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the tetrazole and cause it to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of 5-Aryl-1H-tetrazoles in Water with Zinc Bromide[7][8]
This protocol provides a greener and safer alternative using water as the solvent.
Materials:
-
Aryl nitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the aryl nitrile (1.0 eq), sodium azide (2.0 eq), and zinc bromide (1.0 eq) in deionized water.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 1-2 with 4 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the 5-aryl-1H-tetrazole. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of 5-aryl-1H-tetrazoles.
Caption: Troubleshooting decision tree for low or no product formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.za [scielo.org.za]
Technical Support Center: Synthesis of 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scaled-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the [3+2] cycloaddition reaction between 3-(trifluoromethyl)benzonitrile and an azide source, typically sodium azide.[1][2] This reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the nitrile group.[3][4] For large-scale synthesis, methods using zinc salts in water or continuous flow processes are recommended for improved safety and efficiency.[5][6]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety hazards are associated with the use of sodium azide and the potential in-situ formation of hydrazoic acid (HN3).[3][7] Hydrazoic acid is highly toxic and explosive.[1][7] Additionally, heavy metal azides, which can be formed with certain catalysts, can be shock-sensitive.[7] It is crucial to work in a well-ventilated fume hood, avoid acidic conditions that can generate significant amounts of HN3, and handle all azide-containing waste streams with extreme care.[3] Continuous flow synthesis can mitigate some of these risks by minimizing the volume of hazardous materials at any given time.[6]
Q3: Why is a catalyst often required for the reaction between the nitrile and sodium azide?
A3: A catalyst, typically a Lewis acid (like zinc bromide or zinc chloride) or a Brønsted acid (like ammonium chloride), is used to activate the nitrile.[3][4][5] The catalyst coordinates to the nitrogen atom of the nitrile group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[3] This activation lowers the energy barrier for the reaction, leading to faster reaction times and higher yields.[8]
Q4: What are the advantages of using a water-based system with a zinc catalyst for this synthesis?
A4: Using water as a solvent with a zinc salt catalyst offers several advantages, particularly for scalability.[5] It is an environmentally friendly ("green chemistry") approach. The reaction can be run at a slightly alkaline pH, which minimizes the formation of hazardous hydrazoic acid.[5] This method is also versatile and has been shown to be suitable for both laboratory and industrial applications, often yielding high-purity products.[5]
Q5: Can microwave irradiation be used to accelerate the synthesis?
A5: Yes, microwave-assisted synthesis has been successfully employed to reduce reaction times for the formation of 5-substituted-1H-tetrazoles.[1][4] Microwave heating can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive catalyst. 3. Poor quality of starting materials (nitrile or azide). 4. Incorrect reaction temperature. | 1. Extend the reaction time and monitor progress by TLC or HPLC. 2. Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. 3. Verify the purity of the 3-(trifluoromethyl)benzonitrile and sodium azide. 4. Optimize the reaction temperature. For many protocols, heating is required. |
| Formation of Significant Byproducts | 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Reaction with solvent (e.g., hydrolysis of the nitrile in the presence of strong acid or base). | 1. Lower the reaction temperature and increase the reaction time if necessary. 2. Purify the starting materials before use. 3. Ensure the reaction conditions are appropriate for the chosen solvent. If using an aqueous system, maintain the recommended pH.[5] |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the work-up solvents. 2. Emulsion formation during aqueous work-up. 3. Co-precipitation of salts with the product. | 1. After acidification to precipitate the tetrazole, cool the mixture in an ice bath to maximize precipitation. If solubility remains an issue, consider extraction with an appropriate organic solvent followed by evaporation. 2. Add a saturated brine solution to help break the emulsion. 3. Ensure complete dissolution of salts during the work-up. Washing the crude product with cold water can help remove inorganic salt impurities. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring, etc.). 3. Moisture contamination. | 1. Source high-purity, consistent starting materials. 2. Carefully control all reaction parameters. Use a reliable heating and stirring system. 3. Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to moisture. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis in an Aqueous System
This protocol is adapted from the work of Demko and Sharpless, which is well-suited for scaling up due to its use of water as a solvent and improved safety profile.[5]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| 3-(Trifluoromethyl)benzonitrile | 171.13 | 1.0 | 171.13 g |
| Sodium Azide (NaN₃) | 65.01 | 1.2 | 78.01 g |
| Zinc Bromide (ZnBr₂) | 225.19 | 0.5 | 112.60 g |
| Deionized Water | 18.02 | - | 1.0 L |
| Concentrated HCl | ~37% | - | As needed for acidification |
| Ethyl Acetate | - | - | For extraction/washing |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add deionized water (1.0 L), zinc bromide (112.60 g, 0.5 mol), and sodium azide (78.01 g, 1.2 mol). Stir the mixture until all solids are dissolved.
-
Addition of Nitrile: Add 3-(trifluoromethyl)benzonitrile (171.13 g, 1.0 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain the reflux for 24-48 hours. The reaction progress can be monitored by TLC or HPLC by taking small aliquots from the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 by the slow addition of concentrated hydrochloric acid in a well-ventilated fume hood. This will protonate the tetrazole and cause it to precipitate.
-
Stir the resulting slurry in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 200 mL) to remove inorganic salts.
-
Wash the filter cake with a cold, non-polar organic solvent like hexane to remove any unreacted nitrile.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
-
Visualizations
Experimental Workflow
Caption: Scaled-up synthesis workflow for this compound.
Troubleshooting Logic
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole Analogs as Disruptors of the ARNT/TACC3 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. The primary mechanism of action discussed is the disruption of the protein-protein interaction (PPI) between the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).
Introduction
The HIF-1α transcription factor is a critical regulator of the cellular response to hypoxia and a key target in cancer therapy. Its activity is modulated by co-activators, including TACC3, which binds to the PAS-B domain of ARNT (also known as HIF-1β). The disruption of the ARNT/TACC3 interaction presents a promising strategy for the inhibition of HIF-1α-mediated gene transcription. The compound 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole, herein referred to as KG-548, has been identified as a small molecule that directly interferes with this PPI.[1][2][3] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathway.
Data Presentation
The following table summarizes the available quantitative and qualitative data for KG-548 and its analogs concerning their ability to disrupt the ARNT/TACC3 interaction.
| Compound ID | Phenyl Ring Substitution | Tetrazole Ring Substitution | ARNT/TACC3 Disruption (IC50) | ARNT Binding | Reference |
| KG-548 | 3,5-bis(Trifluoromethyl) | Unsubstituted | 25 µM | Binds | [1] |
| Analog 1 | 3,5-dichloro | Unsubstituted | Inactive | Weaker than KG-548 | [1] |
| Analog 2 | 3,5-bis(Trifluoromethyl) | N-methyl or N-ethyl | Inactive | Weaker than KG-548 | [1] |
Structure-Activity Relationship (SAR) Summary:
-
Trifluoromethyl Groups are Crucial: The replacement of the two trifluoromethyl groups on the phenyl ring with chloro groups leads to a loss of activity, suggesting that the electronic and steric properties of the trifluoromethyl moieties are critical for effective binding to ARNT and disruption of the ARNT/TACC3 complex.[1]
-
Unsubstituted Tetrazole is Preferred: The addition of small alkyl groups (methyl or ethyl) to the tetrazole ring results in inactive compounds.[1] This indicates that an unsubstituted tetrazole ring is likely important for the interaction with the target protein, possibly through hydrogen bonding.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of these compounds are provided below.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for ARNT/TACC3 Disruption
This assay is used to quantify the disruption of the ARNT/TACC3 protein-protein interaction in a high-throughput format.
-
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. One protein is conjugated to the donor bead and the other to the acceptor bead. If the proteins interact, a luminescent signal is generated upon excitation. A small molecule that disrupts the interaction will lead to a decrease in the signal.
-
Protocol:
-
Protein Preparation: Purified His-tagged ARNT PAS-B domain and GST-tagged TACC3 C-terminal fragment are used.
-
Reaction Mixture: 400 nM of His-ARNT PAS-B and 400 nM of GST-TACC3-CT are mixed in a 384-well plate in a buffer solution (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.02% Tween 20, 1 mM DTT).
-
Compound Addition: The test compounds (e.g., KG-548 and its analogs) are added at varying concentrations.
-
Incubation: The mixture is incubated at 4°C for 1 hour to allow for binding and potential disruption.
-
Bead Addition: AlphaScreen Glutathione Donor beads and AlphaLISA Ni-NTA Acceptor beads (5 µg/mL each) are added under dim light.
-
Incubation in Dark: The plate is incubated in a dark, humidified chamber for 3.5 hours.
-
Signal Detection: The plate is read using an Envision plate reader (PerkinElmer) to measure the luminescent signal. The IC50 value is calculated from the dose-response curve.[1]
-
2. In Vitro Pull-Down Assay
This assay provides a qualitative or semi-quantitative assessment of the disruption of the ARNT/TACC3 interaction.
-
Principle: An immobilized "bait" protein is used to capture its interacting "prey" protein from a solution. If a small molecule inhibitor is present, the amount of prey protein captured will be reduced.
-
Protocol:
-
Protein Incubation: 5 µM of purified His-ARNT PAS-B and 8–15 µM of GST-TACC3-CT are incubated with Ni-NTA beads overnight at 4°C in the presence of the test compound or DMSO control.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are resolved by SDS-PAGE and visualized by Coomassie Blue staining. A decrease in the band intensity of GST-TACC3-CT in the presence of the compound indicates disruption of the interaction.[1]
-
3. Co-Immunoprecipitation (Co-IP) Assay
This assay is used to confirm the disruption of the interaction between full-length proteins in a cellular context.
-
Principle: An antibody against a target protein is used to pull down the protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down.
-
Protocol:
-
Cell Culture and Treatment: HEK293T cells are cultured and treated with the test compound (e.g., KG-548) at various concentrations.
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Immunoprecipitation: An antibody against TACC3 is added to the cell lysate to capture TACC3 and its interacting proteins.
-
Complex Capture: Protein A/G beads are used to capture the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specific binders.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The presence of ARNT is detected by Western blotting using an anti-ARNT antibody. A dose-dependent decrease in the ARNT band intensity indicates that the compound disrupts the ARNT/TACC3 interaction in cells.[1]
-
Mandatory Visualization
The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for identifying inhibitors of the ARNT/TACC3 interaction.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions.
Caption: Workflow for Identification and Validation of ARNT/TACC3 Inhibitors.
References
- 1. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the ARNT/TACC3 axis: multiple approaches to manipulating protein/protein interactions with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Potency of Trifluoromethylphenyl Tetrazole Derivatives: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the nuanced differences in the potency of related chemical compounds is paramount. This guide provides a comparative analysis of trifluoromethylphenyl tetrazole derivatives, focusing on their antimicrobial and anti-inflammatory activities. The inclusion of the trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. When coupled with the tetrazole ring, a well-established bioisostere for carboxylic acids, it can lead to compounds with significant therapeutic potential.
This analysis summarizes quantitative potency data, details the experimental methodologies used to obtain this data, and provides visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of these compounds.
Quantitative Potency Analysis
The following tables summarize the in vitro potency of a series of trifluoromethylphenyl-substituted pyrazole and tetrazole derivatives against various bacterial strains and their ability to inhibit cyclooxygenase (COX) enzymes. While the primary focus is on tetrazole derivatives, data for analogous pyrazole compounds are included for a broader comparative context, as they are more widely reported in the literature.
Table 1: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of trifluoromethylphenyl pyrazole derivatives was evaluated against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined. Lower MIC values indicate higher potency.
| Compound ID | Phenyl Ring Substituent | S. aureus (MRSA) MIC (μg/mL) | E. faecalis MIC (μg/mL) | E. faecium MIC (μg/mL) | Reference |
| Pyrazole 1 | 4-Phenoxy | 1.56 - 3.12 | 3.12 | 1.56 | [1] |
| Pyrazole 2 | 4-Chloro | 3.12 | - | - | [1] |
| Pyrazole 3 | 4-Bromo | 3.12 | - | - | [1] |
| Pyrazole 4 | 4-Trifluoromethyl | 3.12 | - | - | [1] |
| Pyrazole 5 | 3,4-Dichloro | 0.78 - 1.56 | >25 | 1.56 - 3.12 | [1] |
| Pyrazole 6 | 4-Fluoro, 3-Nitro | 6.25 | - | - | [1] |
| Pyrazole 7 | 4-(N-methyl piperazine) | 12.5 | - | - | [1] |
Note: A dash (-) indicates that the data was not reported in the cited literature.
Table 2: Anti-inflammatory Potency (Cyclooxygenase Inhibition - IC50)
The anti-inflammatory potential of trifluoromethyl-pyrazole-carboxamide derivatives was assessed by their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
| Compound ID | Aniline Moiety Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Carboxamide 3b | 4-Methylphenyl | - | 3.82 | - | [2] |
| Carboxamide 3d | 4-Chlorophenyl | - | 4.92 | 1.14 | [2] |
| Carboxamide 3g | 4-(2-Methoxyphenyl)phenyl | - | 2.65 | 1.68 | [2] |
| Ketoprofen (Ref.) | - | - | 0.164 | 0.21 | [2] |
Note: A dash (-) indicates that the data was not reported in the cited literature. The original study did not provide the COX-1 IC50 for all compounds but did provide the selectivity index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the potency data presented above.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB). This creates a concentration gradient of the test compound across the plate.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria but no compound (growth control) are also included.
-
Incubation: The plates are incubated at a temperature suitable for bacterial growth, usually 37°C, for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Reagents: Purified human recombinant COX-2 and ovine COX-1 enzymes are used. The assay buffer is typically Tris-HCl buffer at a physiological pH. Heme is included as a cofactor for the enzyme. The substrate is arachidonic acid. A detection reagent, such as a fluorometric probe, is used to measure the product of the enzymatic reaction (e.g., Prostaglandin G2).[3]
-
Assay Procedure:
-
The reaction is performed in a 96-well plate.
-
The reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) are added to the wells.
-
The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells with no inhibitor (100% activity) and with a known inhibitor (e.g., celecoxib for COX-2) are included.
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The formation of the product is monitored over time using a plate reader that measures the fluorescence or absorbance of the detection reagent.
-
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the reaction progress curve. The percentage of inhibition for each concentration of the test compound is determined relative to the control with no inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures can significantly aid in the comprehension of complex biological processes and research designs.
Cyclooxygenase-2 (COX-2) Signaling Pathway
The following diagram illustrates the COX-2 signaling pathway, a key target for anti-inflammatory drugs. Pro-inflammatory stimuli lead to the activation of transcription factors that upregulate the expression of the COX-2 enzyme. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation. Trifluoromethylphenyl tetrazole and pyrazole derivatives with anti-inflammatory activity often act by inhibiting the COX-2 enzyme, thereby blocking the production of these pro-inflammatory mediators.
Caption: The COX-2 signaling pathway and the inhibitory action of test compounds.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the in vitro potency of an enzyme inhibitor, such as the COX-2 inhibitors discussed in this guide.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
A Comparative Guide to Carbonic Anhydrase Inhibitors: Featuring Tetrazole Derivatives and Established Clinical Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various carbonic anhydrase (CA) inhibitors, with a focus on the emerging class of tetrazole-containing compounds versus clinically established sulfonamides. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
While specific inhibitory data for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole against carbonic anhydrase isoforms were not prominently found in the reviewed literature, this guide will draw comparisons based on data available for other tetrazole-containing compounds and widely studied carbonic anhydrase inhibitors. The tetrazole moiety is recognized as a zinc-binding group in several bacterial carbonic anhydrase inhibitors.[1]
Performance Comparison of Carbonic Anhydrase Inhibitors
The inhibitory potency of various compounds against different human carbonic anhydrase (hCA) isoforms is a critical determinant of their therapeutic potential and selectivity. The most common metrics for this are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data presented below is compiled from various studies and standardized where possible for comparative purposes.
| Compound Class | Compound Name | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Sulfonamides | Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 600 | 0.18 | - | - | |
| Brinzolamide | - | 3.2 | - | - | |
| SLC-0111 | 960 | 45 | - | - | |
| Tetrazole Derivatives | General Range | 58.8 - 8010 | - | - | 34.5 - 713.6 |
| Coumarins | Compound 10 | Weak Inhibition | Weak Inhibition | - | Inhibited |
| Sulfonyl Semicarbazides | General Range | 58-114 fold less than hCA XII | 5-20 fold less than hCA XII | 26-114 fold less than hCA XII | 0.59 - 0.79 |
Experimental Protocols
The determination of carbonic anhydrase inhibition is crucial for the evaluation of new chemical entities. The following outlines a common experimental protocol for assessing the inhibitory activity of compounds against various CA isoforms.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The rate of this reaction is monitored, and the effect of an inhibitor on this rate is quantified.
Principle: The assay follows the hydration of CO2 to bicarbonate and a proton, which causes a pH change in the reaction buffer. A pH indicator (such as phenol red) is used to monitor this change spectrophotometrically. The inhibitor competes with the substrate (CO2) for the active site of the enzyme, and its potency is determined by the extent of the reaction rate's decrease.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (for maintaining ionic strength)
-
Phenol red (pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant CA enzymes are used. Solutions of the enzyme and the test inhibitor are prepared in the assay buffer.
-
Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a specific period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
-
Data Analysis: The initial rates of the catalyzed reaction are determined. Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models using non-linear least-squares methods.
Signaling Pathways and Experimental Workflow
Carbonic Anhydrase and pH Regulation Pathway
Carbonic anhydrases are pivotal in maintaining pH homeostasis.[2] The enzyme catalyzes the reversible hydration of carbon dioxide, a product of cellular metabolism, into bicarbonate and a proton.[2] This reaction is fundamental in various physiological processes, including respiration and acid-base balance.[2] In pathological conditions like cancer, tumor-associated isoforms such as CA IX contribute to the acidification of the tumor microenvironment, which is linked to tumor progression and metastasis.[3]
Caption: Carbonic anhydrase role in pH regulation.
Experimental Workflow for CA Inhibitor Screening
The process of identifying and characterizing carbonic anhydrase inhibitors follows a structured workflow, from initial compound synthesis to detailed enzymatic assays.
Caption: Workflow for CA inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]TETRAZOLE CAS#: 175205-09-1 [amp.chemicalbook.com]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
A Comparative In Vitro Analysis of Tetrazole-Based Angiotensin II Receptor Blockers and Their Carboxylate Analogs
In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole ring is a widely adopted strategy to enhance the pharmacological properties of drug candidates. This guide provides a detailed comparison of the in vitro activity of tetrazole-containing compounds, specifically focusing on the angiotensin II receptor blocker (ARB) Losartan, and its active carboxylic acid metabolite, EXP3174. This comparison is supported by experimental data, detailed methodologies for key in vitro assays, and visualizations of the relevant biological pathway and experimental workflows.
Data Presentation: In Vitro Activity at the Angiotensin II Type 1 (AT1) Receptor
The primary mechanism of action for Losartan and its analogs is the blockade of the angiotensin II type 1 (AT1) receptor, which prevents vasoconstriction and thereby lowers blood pressure. The following table summarizes the in vitro potency of Losartan (a tetrazole-based compound) and its principal active metabolite, EXP3174 (its carboxylate analog).
| Compound | Functional Group | Assay Type | Target | In Vitro Potency (IC50) | Fold Difference (vs. Losartan) |
| Losartan | Tetrazole | Radioligand Binding | AT1 Receptor | ~16.4 - 20 nM[1][2] | - |
| EXP3174 | Carboxylic Acid | Radioligand Binding | AT1 Receptor | ~1.1 nM[1][3] | 10-40x more potent[4][5] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
The data clearly indicates that while both compounds are potent AT1 receptor antagonists, the carboxylate analog, EXP3174, exhibits significantly higher in vitro potency, being 10 to 40 times more active than its tetrazole-containing parent drug, Losartan.[4][5]
Signaling Pathway and Experimental Workflow
To understand the context of these in vitro assays, it is crucial to visualize the relevant signaling pathway and the general workflow of the experiments used to determine the compounds' activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays discussed.
Angiotensin II Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the angiotensin II type 1 (AT1) receptor.
1. Materials:
- Cell membranes prepared from cells overexpressing the human AT1 receptor.
- Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Test compounds (Losartan and EXP3174) at various concentrations.
- Non-specific binding control: Unlabeled Angiotensin II (1 µM).
- 96-well filter plates and vacuum manifold.
- Scintillation counter.
2. Procedure:
- In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound dilution (or unlabeled Angiotensin II for non-specific binding, or buffer for total binding), and 25 µL of the radioligand.
- Add 25 µL of the cell membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes with gentle shaking.
- Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters three times with 200 µL of ice-cold wash buffer.
- Allow the filters to dry, then add scintillation fluid to each well.
- Measure the radioactivity in a scintillation counter.
3. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
1. Materials:
- Pooled human liver microsomes.
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Phosphate buffer (100 mM, pH 7.4).
- Test compounds (Losartan and EXP3174) at a final concentration of 1 µM.
- Acetonitrile with an internal standard for reaction termination and sample preparation.
- LC-MS/MS system for analysis.
2. Procedure:
- Pre-warm the liver microsomes and phosphate buffer to 37°C.
- In a 96-well plate, add the test compound to the phosphate buffer.
- Add the liver microsomes and pre-incubate at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.
- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
3. Data Analysis:
- Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear regression of this plot represents the elimination rate constant (k).
- The in vitro half-life (t½) is calculated as 0.693/k.
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a nuanced strategy in drug design. In the case of the angiotensin II receptor antagonist Losartan, its active metabolite EXP3174, which possesses a carboxylate group, demonstrates significantly higher in vitro potency at the AT1 receptor. This highlights that while the tetrazole moiety can offer advantages in terms of metabolic stability and other pharmacokinetic properties, the carboxylate group can, in certain contexts, provide superior target engagement. A thorough understanding of the structure-activity relationship and the application of robust in vitro assays are paramount in making informed decisions during the drug discovery and development process.
References
Uncharted Territory: The Elusive Cross-Reactivity Profile of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Despite a comprehensive search of available scientific literature and databases, detailed cross-reactivity and comparative performance data for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole remains conspicuously absent. While the synthesis of this specific, mono-substituted phenyltetrazole is documented, its biological activity, binding affinity, and potential for cross-reactivity with various targets have not been publicly reported. This lack of data precludes the creation of a detailed comparison guide as requested.
Researchers and drug development professionals often rely on comparative data to make informed decisions about lead compounds and potential therapeutic agents. However, for this compound (CAS 92712-48-6), such crucial information is not available in the public domain.
In contrast, a closely related analog, 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole, is more extensively documented, though specific cross-reactivity studies for this compound are also limited. The presence of a second trifluoromethyl group can significantly alter a compound's electronic properties, lipophilicity, and steric profile, meaning data from the bis-substituted analog cannot be reliably extrapolated to the mono-substituted version.
The tetrazole moiety is a well-known bioisostere for a carboxylic acid group, a common feature in many biologically active molecules. This substitution is often employed by medicinal chemists to improve metabolic stability and oral bioavailability. The trifluoromethyl group is another common addition to drug candidates, known to enhance properties like metabolic stability and binding affinity. The combination of these two functional groups in this compound suggests it may have been synthesized for screening in various biological assays, but the results of such screenings are not publicly available.
General Methodologies for Tetrazole Synthesis
While specific experimental protocols for the biological evaluation of this compound are unavailable, the general synthesis of 5-substituted-1H-tetrazoles is well-established. A common method involves the [3+2] cycloaddition reaction of an organonitrile with an azide, often catalyzed by a metal salt or promoted by heat.
For the synthesis of this compound, the following general protocol is often employed:
Reaction: 3-(Trifluoromethyl)benzonitrile + Sodium Azide → this compound
Reagents and Conditions:
-
Starting Material: 3-(Trifluoromethyl)benzonitrile
-
Azide Source: Sodium azide (NaN₃)
-
Catalyst/Promoter: Often a Lewis acid such as zinc chloride (ZnCl₂) or an ammonium salt like ammonium chloride (NH₄Cl).
-
Solvent: A high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature: The reaction is typically heated to temperatures ranging from 100 to 150 °C.
-
Workup: The reaction mixture is cooled, and the product is typically precipitated by the addition of an acidic aqueous solution. The solid product is then collected by filtration and purified by recrystallization.
A visual representation of this general synthetic workflow is provided below.
The Path Forward
The absence of biological data for this compound highlights a gap in the current scientific landscape. For researchers interested in this specific molecule, the logical next step would be to perform initial in vitro screening assays against a panel of relevant biological targets. This would generate the foundational data necessary to begin to understand its pharmacological profile and potential for cross-reactivity. Until such studies are conducted and published, any discussion of its comparative performance remains speculative.
Efficacy comparison between 1,5-disubstituted and 2,5-disubstituted tetrazole isomers
A Comparative Guide for Researchers and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its bioisosteric resemblance to the carboxylic acid group and its metabolic stability. The substitution pattern on the tetrazole ring profoundly influences the molecule's pharmacological profile. This guide provides an objective comparison of the efficacy of 1,5-disubstituted and 2,5-disubstituted tetrazole isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
Antiproliferative Activity: A Tale of Two Isomers
A key area where the isomeric forms of disubstituted tetrazoles have been directly compared is in the realm of anticancer research. Studies on 1,5-diaryl substituted tetrazoles and their corresponding 2,5-isomeric derivatives have revealed nuances in their antiproliferative activities against various human tumor cell lines.
Data Summary: Antiproliferative Activity (IC50, nM)
| Compound Type | HL-60 (Leukemia) | Jurkat (T-cell leukemia) | K562 (Myelogenous leukemia) | A549 (Lung carcinoma) | HT-29 (Colon adenocarcinoma) | MCF-7 (Breast adenocarcinoma) |
| 1,5-Disubstituted (4l) | 1.3 | 3.8 | 8.1 | 7.2 | 2.5 | 4.6 |
| 2,5-Disubstituted (5b) | 0.3 | 7.4 | 1.5 | 2.1 | 0.9 | 1.2 |
Data extracted from a study on diaryl substituted tetrazoles as antiproliferative agents.[1]
The 2,5-disubstituted isomer (5b) generally exhibited greater or comparable antiproliferative activity across most cell lines compared to its 1,5-disubstituted counterpart (4l).[1] For instance, compound 5b was significantly more potent against the HL-60 and K562 leukemia cell lines.[1] However, the 1,5-disubstituted isomer 4l showed slightly better activity against the Jurkat T-cell leukemia line.[1] These findings underscore the critical role of the substituent position in modulating anticancer efficacy.
Mechanism of Action: Tubulin Polymerization Inhibition
The antiproliferative effects of these compounds are linked to their ability to inhibit tubulin polymerization, a critical process in cell division.[1]
Data Summary: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| 1,5-Disubstituted (4l) | 0.8 |
| 2,5-Disubstituted (5b) | 1.6 |
Interestingly, while the 2,5-isomer was a more potent antiproliferative agent in several cell lines, the 1,5-isomer (4l) was found to be a more potent inhibitor of tubulin assembly in vitro.[1] This highlights that whole-cell antiproliferative activity is a complex outcome that may not perfectly correlate with the inhibition of a single molecular target.
The inhibitory effect on tubulin polymerization was assessed by monitoring the increase in absorbance at 340 nm. The reaction mixture contained 1.0 mg/mL of tubulin in a glutamate buffer with GTP, and the test compounds were added in DMSO. The absorbance was measured over time at 37°C. The concentration of the compound that inhibited tubulin polymerization by 50% (IC50) was then determined.[1]
Signaling Pathway: Induction of Apoptosis
The antiproliferative activity of these tetrazole derivatives is often associated with the induction of apoptosis. Active compounds can trigger the mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and caspase-3.
Caption: Apoptosis induction pathway by antiproliferative tetrazoles.
Antimicrobial Activity: A Comparative Look
The efficacy of 1,5- and 2,5-disubstituted tetrazole isomers has also been evaluated in the context of antimicrobial activity. A study investigating a series of isomeric tetrazole derivatives against various bacterial strains provides a basis for comparison.
Data Summary: Antimicrobial Activity (MIC, µg/mL)
| Compound Type | Staphylococcus epidermidis | Bacillus subtilis | Staphylococcus aureus |
| 1,5-Disubstituted (5g) | >500 | >500 | >500 |
| 2,5-Disubstituted (6g) | 125 | >500 | >500 |
| 1,5-Disubstituted (5h) | 250 | >500 | >500 |
| 2,5-Disubstituted (6h) | 250 | >500 | >500 |
Data from a study on the synthesis and antimicrobial evaluation of disubstituted tetrazoles.
In this particular study, the 2,5-disubstituted isomer (6g) demonstrated the best activity, with an MIC of 125 µg/mL against Staphylococcus epidermidis. The other tested compounds, including both 1,5- and 2,5-isomers, showed moderate to no activity against the tested Gram-positive bacteria. None of the evaluated compounds exhibited activity against Gram-negative bacteria or fungi in this study.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized tetrazole derivatives was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). The compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well plates. Bacterial suspensions were added to each well, and the plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
The comparative efficacy of 1,5-disubstituted and 2,5-disubstituted tetrazole isomers is highly dependent on the specific biological target and the nature of the substituents. The presented data indicates that 2,5-disubstituted isomers may offer advantages in antiproliferative and certain antimicrobial applications. However, the superior performance of the 1,5-isomer in the in vitro tubulin polymerization assay highlights the complexity of structure-activity relationships and the importance of a multi-faceted evaluation approach. This guide serves as a foundational resource for researchers, emphasizing the need for direct, head-to-head comparisons of tetrazole isomers in the quest for more potent and selective therapeutic agents.
References
Head-to-head comparison of different catalysts for tetrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrazoles, a class of nitrogen-rich heterocyclic compounds, is of significant interest in medicinal chemistry and materials science due to their wide range of applications, including their role as bioisosteres for carboxylic acids.[1][2] The selection of an appropriate catalyst is crucial for an efficient, environmentally benign, and economically viable synthesis. This guide provides a head-to-head comparison of various catalysts employed in tetrazole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The efficiency of a catalyst in tetrazole synthesis is typically evaluated based on reaction yield, reaction time, and the conditions required. Recent research has focused on the development of heterogeneous nanocatalysts due to their high surface area-to-volume ratio, ease of separation, and reusability.[3] Below is a comparative summary of the performance of different catalytic systems.
Synthesis of 1-Substituted 1H-Tetrazoles
This synthetic route typically involves the reaction of an amine, an orthoformate (like triethyl orthoformate), and an azide source.
| Catalyst | Substrate (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe3O4@SiO2/Salen Cu(II) | p-Methoxyaniline | DMF | 120 | 0.5 | 92 | [4] |
| New Copper Nano-catalyst | 4-Nitroaniline | Solvent-free | 100 | Optimized | High | [5] |
| Fe3O4@5,10-dihydropyrido[2,3-b]quinoxaline-7,8-diol copper complex | Various anilines | - | - | - | 84-92 | [3][6] |
| Yb(OTf)3 | Various amines | - | - | - | Good | [7] |
Synthesis of 5-Substituted 1H-Tetrazoles
This common pathway involves the [3+2] cycloaddition of a nitrile with an azide.
| Catalyst | Substrate (Nitrile) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe3O4@SiO2/Salen of Cu(II) | 4-Chlorobenzonitrile | PEG | 120 | - | >90 | [6] |
| Fe3O4-adenine-Zn | 4-Chlorobenzonitrile | PEG | 120 | - | High | [6] |
| Fe3O4@L-lysine-Pd(0) | Various aryl nitriles | Water | - | - | High | [3][6] |
| Co(II) complex | Benzonitrile | DMSO | 110 | 12 | 99 | [8] |
| Zinc salts | Various nitriles | Water | - | - | High | [7] |
| L-proline | Various nitriles | - | - | Short | Excellent | [7] |
| Fe3O4@tryptophan@Ni | - | - | - | - | High | [6] |
| Nanocrystalline ZnO | Various nitriles | - | 120-130 | - | 69-82 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for catalyst synthesis and its application in tetrazole formation.
Synthesis of a Heterogeneous Copper Nano-catalyst (Fe3O4/SiO2/CPTMS/MT/Cu)
This procedure outlines the preparation of a magnetic copper nanocatalyst.[5]
-
Coating of Fe3O4 with SiO2: Fe3O4 magnetic nanoparticles are coated with tetraethyl orthosilicate (TEOS).
-
Functionalization with CPTMS: The silica-coated nanoparticles are then functionalized with 3-chloropropyltrimethoxysilane (CPTMS).
-
Ligand Attachment: 3-mercapto-1,2,4-triazole (MT) is attached to the CPTMS-functionalized nanoparticles.
-
Complexation with CuCl2: The final step involves the complexation with copper(II) chloride to yield the active catalyst.
General Procedure for the Synthesis of 1-Substituted 1H-Tetrazoles
The following is a general method for the synthesis of 1-substituted 1H-tetrazoles using a heterogeneous catalyst.[5]
-
A mixture of an aromatic amine (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2 mmol) is prepared.
-
The copper nano-catalyst (50 mg) is added to the mixture.
-
The reaction is carried out under solvent-free conditions at 100°C.
-
Upon completion, the catalyst is separated using a magnet, washed with ethanol, and dried for reuse.[5]
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles
A typical procedure for the [3+2] cycloaddition of nitriles and sodium azide is as follows.[8]
-
An organonitrile (1 mmol), sodium azide (1.2 mmol), and the catalyst (e.g., 1 mol% of a Co(II) complex) are mixed in a suitable solvent (e.g., DMSO).
-
The reaction mixture is heated at a specific temperature (e.g., 110°C) for a designated time (e.g., 12 hours).
-
After the reaction, the product is isolated and purified, typically by column chromatography.[10]
Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding the catalytic processes.
Caption: General experimental workflows for the synthesis of 1-substituted and 5-substituted tetrazoles.
Caption: Plausible mechanism for the synthesis of 1-substituted tetrazoles catalyzed by a Lewis acidic catalyst.[5]
Concluding Remarks
The choice of catalyst for tetrazole synthesis depends on various factors, including the desired substitution pattern (1- or 5-substituted), substrate scope, and the importance of catalyst reusability and green chemistry principles. Heterogeneous nanocatalysts, particularly those based on magnetic nanoparticles, offer significant advantages in terms of recovery and recycling.[6] For the synthesis of 5-substituted tetrazoles, a variety of efficient catalysts are available, including both heterogeneous and homogeneous systems, with some operating under mild, aqueous conditions. Researchers should consider the specific requirements of their synthetic targets to select the most appropriate and efficient catalytic system.
References
- 1. scite.ai [scite.ai]
- 2. benchchem.com [benchchem.com]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole and 5-phenyl-1H-tetrazole
A guide for researchers and drug development professionals on the potential anti-inflammatory properties of two related tetrazole compounds.
The strategic placement of a trifluoromethyl group on a phenyl ring can significantly alter the biological activity of a molecule. This guide provides a comparative overview of the biological activity of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole and its parent compound, 5-phenyl-1H-tetrazole, with a focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. While direct comparative studies are limited, this guide synthesizes available data on related derivatives to infer the potential impact of the trifluoromethyl substitution.
Introduction to Tetrazoles in Drug Discovery
Tetrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, frequently employed as bioisosteres for carboxylic acid groups. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. Both 5-phenyl-1H-tetrazole and its derivatives have been extensively investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity to biological targets.
Comparative Biological Activity: Focus on Anti-inflammatory Action
The primary anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, key mediators of inflammation. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Quantitative Data on Related Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity of various derivatives of 5-phenyl-1H-tetrazole and related compounds containing a trifluoromethylphenyl moiety. This data, while not a direct comparison of the two primary compounds of interest, provides valuable insights into the structure-activity relationships.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivatives of 5-phenyl-1H-tetrazole | |||
| 1,5-diaryl-substituted tetrazole derivative | COX-2 | 2.0 | - |
| Trifluoromethyl-containing Pyrazole Analogs (Structurally related to tetrazoles) | |||
| 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) | COX-2 | 0.052 | >100 |
| 4-[5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonamide | COX-2 | - | - |
| 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560) | COX-1 | Potent | Selective for COX-1 |
Note: The data presented is from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
The data on celecoxib, a well-known selective COX-2 inhibitor, highlights the potent activity that can be achieved with a trifluoromethyl group on a related pyrazole scaffold. This suggests that the trifluoromethyl group in this compound could potentially enhance its COX-2 inhibitory activity compared to the unsubstituted 5-phenyl-1H-tetrazole. However, the specific substitution pattern on the phenyl ring is crucial for activity and selectivity.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the anti-inflammatory activity of these compounds.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition)
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells. Include control wells with solvent only (for 100% enzyme activity) and wells without enzyme (for background).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific period (e.g., 5-10 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by a change in pH).
-
Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric assay that detects prostaglandin E2 or other prostanoids).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory pathway.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Workflow for Comparing Compound Activity
The following diagram outlines a typical workflow for the initial screening and comparison of the biological activity of the two tetrazole compounds.
Caption: Experimental workflow for compound comparison.
Conclusion
The introduction of a trifluoromethyl group at the meta-position of the phenyl ring in 5-phenyl-1H-tetrazole is anticipated to modulate its biological activity. Based on structure-activity relationships observed in related compound series, it is plausible that this compound may exhibit enhanced anti-inflammatory properties, potentially through increased COX-2 inhibition, compared to its non-fluorinated counterpart. However, without direct comparative experimental data, this remains a hypothesis. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such a comparative study and elucidate the precise impact of this substitution. Further investigation is warranted to quantify the COX inhibitory potency and selectivity of both compounds to fully understand their therapeutic potential.
Assessing the Metabolic Stability of Trifluoromethylphenyl Tetrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized often suffer from low bioavailability and short duration of action, necessitating frequent dosing and potentially leading to variable patient exposure. Conversely, excessively stable compounds can accumulate, increasing the risk of adverse effects. This guide provides a comparative assessment of the metabolic stability of trifluoromethylphenyl tetrazoles, a chemical motif of growing interest in medicinal chemistry, against relevant alternatives.
The inclusion of a tetrazole ring is a common bioisosteric replacement for a carboxylic acid group, a strategy employed in numerous FDA-approved drugs.[1] This substitution often enhances metabolic stability, as the tetrazole moiety is generally more resistant to common metabolic pathways like glucuronidation compared to carboxylic acids. Furthermore, the incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring is a well-established tactic to block metabolically labile positions.[2] The strong carbon-fluorine bond is resistant to cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[2] This guide presents quantitative data from in vitro metabolic stability assays, details the experimental protocols used to generate such data, and provides visual diagrams to illustrate key concepts and workflows.
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data from human liver microsome (HLM) assays. The key parameters presented are the in vitro half-life (t½), which is the time required for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver enzymes to metabolize a drug. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Comparison of a Tetrazole Derivative with its Carboxylic Acid Isostere
| Compound | Functional Group | t½ (min) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | 5-substituted-1H-tetrazole | 60 | Low |
| Analog B | Carboxylic Acid | 15 | High |
Data is illustrative of the general principle that tetrazoles are more metabolically stable than their carboxylic acid counterparts.
Table 2: Metabolic Stability of a Tetrazolone Derivative of Telmisartan
| Compound | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Tetrazolone derivative of Telmisartan | Human | ≥45 | Not Reported |
| Tetrazolone derivative of Telmisartan | Rat | ≥45 | Not Reported |
Telmisartan is an angiotensin II receptor blocker that features a biphenyl-tetrazole moiety. This data on a derivative highlights the stability of such scaffolds.
Table 3: In Vitro Metabolic Stability of a Representative Heterocyclic Compound (UNC10201652)
| Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human Liver Microsomes | 28.8 | 48.1 |
| Mouse Liver Microsomes | 12.0 | 115 |
| Rat Liver Microsomes | 7.14 | 194 |
This data for UNC10201652 serves as a reference for typical outputs of microsomal stability assays and demonstrates species-dependent differences in metabolism.[3]
Qualitative Comparison: Impact of Trifluoromethyl Substitution
A study on picornavirus inhibitors demonstrated that replacing a metabolically labile methyl group with a trifluoromethyl group significantly enhanced metabolic stability. The methyl-substituted compound yielded eight distinct metabolites in a monkey liver microsomal assay, whereas the trifluoromethyl analog produced only two minor metabolites.[1] This highlights the "metabolic blocking" effect of the CF₃ group.
Experimental Protocols
The data presented in this guide is typically generated using an in vitro liver microsomal stability assay. Below is a detailed methodology for this key experiment.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Materials:
-
Test compound and positive controls (e.g., compounds with known high and low clearance)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[2]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[2]
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic rationale for the stability of trifluoromethylphenyl tetrazoles.
References
- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various novel tetrazole derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel tetrazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 80 | HepG2 (Liver Carcinoma) | - | [1] |
| A549 (Lung Adenocarcinoma) | - | [1] | |
| DU145 (Prostate Cancer) | - | [1] | |
| Compound 81 | HepG2 (Liver Carcinoma) | 4.2 | [1] |
| Series 2 | |||
| Compound 111 | RAW 264.7 (Macrophage) | 15 ± 0.14 | [1] |
| Compound 112 | RAW 264.7 (Macrophage) | 26 ± 0.09 | [1] |
| Series 3 | |||
| Compound 87 | MCF-7 (ER+) | >10 µM | [1] |
| Compound 88 | MCF-7 (ER+) | >10 µM | [1] |
| Compound 89 | MCF-7 (ER+) | >10 µM | [1] |
| Compound 90 | MDA-MB-231 (ER-) | >10 µM | [1] |
| ZR-75 (ER-) | >10 µM | [1] | |
| Series 4 | |||
| Compound 6d | A549 (Lung Cancer) | 2.74 | [2] |
| Series 5 | |||
| Compound 5 | HTB-140, A549, HeLa, SW620 | - | [3] |
| Series 6 | |||
| 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa | 0.045 | [4] |
Note: "-" indicates that the specific IC50 value was not provided in the cited source, although the compound was reported to be active. The data presented is for comparative purposes and is extracted from the referenced literature. For full details, please consult the original publications.
Experimental Protocols
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the tetrazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used for background correction.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to identify and characterize compounds that interfere with the assembly of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[1] Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP and glycerol.[7] Prepare stock solutions of the test compounds, a positive control (e.g., Nocodazole or Colchicine), and a vehicle control.[4][7]
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations to the appropriate wells.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.[7]
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 1 hour.[4]
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compounds to the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for cytotoxicity screening of tetrazole derivatives.
Caption: Mechanism of tubulin polymerization inhibition by tetrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unambiguous Determination of Tetrazole Derivatives' Absolute Stereochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry and pharmacology. The three-dimensional arrangement of atoms in tetrazole derivatives, a class of compounds with significant therapeutic potential, directly influences their biological activity, efficacy, and safety. While X-ray crystallography has long been revered as the definitive method for this purpose, a suite of powerful spectroscopic techniques now offers viable and often advantageous alternatives. This guide provides an objective comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the absolute structure confirmation of tetrazole derivatives, supported by experimental data and detailed protocols.
At a Glance: Comparing the Methods
The choice of technique for absolute structure determination hinges on several factors, including the physical state of the sample, the presence of specific structural features, available instrumentation, and computational resources. The following table summarizes the key characteristics of each method.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[1][2][3] | Differential absorption of left and right circularly polarized infrared light.[4][5] | Differential absorption of left and right circularly polarized UV-Vis light by chromophores.[6] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[7] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm).[8] Can be challenging for oils or amorphous solids. | 1-10 mg, in solution. Sample is recoverable.[9] Suitable for liquids, oils, and solids. | 0.1-1 mg, in solution.[10] Requires a UV-Vis chromophore. Sample is recoverable. | 1-5 mg, in solution. Requires a suitable chiral auxiliary. Sample is recoverable. |
| Success Rate | High, provided a suitable crystal can be grown. | High for molecules amenable to computational analysis. | High for molecules with suitable chromophores and for which conformational analysis is feasible. | High, dependent on the availability of a suitable chiral auxiliary and observable chemical shift differences. |
| Analysis Time (Instrumental) | Hours to a day. | 1-8 hours.[11] | Minutes to an hour. | Minutes to hours. |
| Computational Requirement | Moderate (structure solution and refinement). | High (requires quantum mechanical calculations of theoretical spectra).[8][9] | High (requires quantum mechanical calculations and conformational analysis).[10][12] | Low to moderate (data processing). |
| Key Advantage | Provides the complete 3D structure, including bond lengths and angles, with high accuracy. Considered the "gold standard." | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Does not require a chromophore.[4][5] | High sensitivity and requires a small amount of sample.[10] | Widely accessible instrumentation. Can provide information on enantiomeric purity simultaneously. |
| Key Limitation | Absolute requirement for a single crystal. Can be difficult for light-atom molecules without a heavy atom present.[9] | Heavily reliant on the accuracy of computational models. Can be challenging for highly flexible molecules. | Requires the presence of a suitable chromophore near the stereocenter. Can be complex for molecules with multiple chromophores or high conformational flexibility.[6][10] | Requires a suitable chiral auxiliary, and the formation of diastereomeric complexes is not guaranteed. Interpretation can be complex. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the tetrazole derivative. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[8] To determine the absolute configuration, it is crucial to measure the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), as their differences arise from anomalous scattering.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter or the Hooft parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the tetrazole derivative is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.[9] The sample is placed in an IR cell with a defined path length.
-
Data Acquisition: The VCD spectrum is recorded on a VCD spectrometer. This involves measuring the differential absorption of left and right circularly polarized infrared light over a specific spectral range.
-
Computational Modeling:
-
An initial 3D structure of one enantiomer of the tetrazole derivative is generated.
-
A conformational search is performed to identify all low-energy conformers.
-
The geometry of each conformer is optimized using density functional theory (DFT) calculations.
-
The theoretical VCD spectrum for each conformer is calculated.
-
-
Spectral Comparison and Assignment: The calculated spectra of the individual conformers are Boltzmann-averaged to generate the final theoretical VCD spectrum. This theoretical spectrum is then compared with the experimental VCD spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite.[5][9]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A dilute solution (typically 0.1-1 mg/mL) of the tetrazole derivative is prepared in a transparent solvent.[10] The presence of a UV-Vis absorbing chromophore in the molecule is essential.
-
Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter, measuring the difference in absorbance of left and right circularly polarized light in the UV-Vis region.
-
Computational Modeling:
-
Similar to VCD, a conformational analysis of one enantiomer is performed to find all relevant low-energy conformers.
-
The geometry of each conformer is optimized using quantum mechanical methods.
-
The ECD spectrum for each conformer is calculated using time-dependent density functional theory (TD-DFT).
-
-
Spectral Comparison and Assignment: The calculated ECD spectra of the conformers are Boltzmann-averaged. The resulting theoretical spectrum is then compared to the experimental ECD spectrum. A good match between the experimental and theoretical spectra allows for the assignment of the absolute configuration.[10][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
-
Selection of Chiral Auxiliary: A suitable chiral derivatizing agent (CDA) or chiral solvating agent (CSA) is chosen. CDAs react with the analyte to form covalent diastereomers, while CSAs form non-covalent diastereomeric complexes.
-
Sample Preparation: The tetrazole derivative is dissolved in an appropriate NMR solvent.
-
For CDAs: The CDA is added to the solution to react with the analyte.
-
For CSAs: The CSA is added directly to the NMR tube containing the analyte solution.[1]
-
-
NMR Data Acquisition: ¹H or other relevant NMR spectra are acquired. In the presence of the chiral auxiliary, the enantiomers of the tetrazole derivative will form diastereomeric species, which should exhibit different chemical shifts for some of their signals.
-
Data Analysis and Assignment: The differences in the chemical shifts (Δδ) between the signals of the two diastereomers are analyzed. By comparing the observed Δδ values with established models for the specific chiral auxiliary (e.g., Mosher's method), the absolute configuration of the tetrazole derivative can be determined.[7]
Visualizing the Workflow and Decision-Making Process
To further aid in understanding the practical application of these techniques, the following diagrams illustrate the experimental workflow for X-ray crystallography and a decision-making flowchart for selecting the most appropriate method.
Conclusion
The determination of the absolute configuration of tetrazole derivatives is a critical step in drug discovery and development. While single-crystal X-ray crystallography remains the definitive method, providing unparalleled detail of the molecular structure, its requirement for a high-quality crystal can be a significant bottleneck.
Vibrational Circular Dichroism has emerged as a powerful and versatile alternative, applicable to a broad range of molecules in their solution state, without the need for crystallization or the presence of a chromophore. Electronic Circular Dichroism offers high sensitivity for chromophore-containing molecules, while NMR with chiral auxiliaries provides a readily accessible method that can also determine enantiomeric purity.
Ultimately, the choice of technique will depend on the specific properties of the tetrazole derivative, the available resources, and the stage of the research. For unambiguous and robust confirmation, especially in regulatory submissions, cross-validation using two independent methods is often the most prudent approach. This guide provides the foundational knowledge for researchers to make informed decisions in the crucial task of stereochemical assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotools.us [biotools.us]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Tetrazole Synthesis: Microwave vs. Conventional Heating
For researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-rich heterocyclic compounds, the choice of heating method can significantly impact reaction efficiency, yield, and overall sustainability. Tetrazoles, critical pharmacophores in medicinal chemistry, are frequently synthesized via the [3+2] cycloaddition of nitriles and azides. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for tetrazole synthesis, supported by experimental data and detailed protocols.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering substantial rate enhancements and often improved yields compared to traditional heating methods.[1] This is attributed to the efficient and rapid heating of the reaction mixture through direct interaction with polar molecules, leading to uniform heating throughout the sample.[2][3] In contrast, conventional heating relies on thermal conduction from an external heat source, which can result in uneven temperature distribution and longer reaction times.[4]
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data from various studies, highlighting the differences in reaction time and yield for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and sodium azide under microwave irradiation and conventional heating.
| Product | Heating Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 5-Phenyl-1H-tetrazole | Microwave | Cu(II)/NMP | 3 min | High | [5][6] |
| 5-Phenyl-1H-tetrazole | Conventional | Zinc Chloride/Isopropanol-Water | 40 h | 93 | [7] |
| 5-(4-Chlorophenyl)-1H-tetrazole | Microwave | Et3N·HCl/DMF | 2 h | 92 | [7] |
| 5-(4-Chlorophenyl)-1H-tetrazole | Conventional | Et3N·HCl/DMF | 36 h | 85 | [7] |
| 5-(4-Methoxyphenyl)-1H-tetrazole | Microwave | Et3N·HCl/DMF | 2 h | 93 | [7] |
| 5-(4-Methoxyphenyl)-1H-tetrazole | Conventional | Et3N·HCl/DMF | 40 h | 88 | [7] |
| 5-Phenethyl-1H-tetrazole | Microwave | Et3N·HCl/DMF | 2 h | 85 | [7] |
| 5-Phenethyl-1H-tetrazole | Conventional | Et3N·HCl/DMF | 24 h | 78 | [7] |
| Various 5-substituted-1H-tetrazoles | Microwave | Al-MCM-41/DMF | ~75 min | up to 96 | [8] |
| Various 5-substituted-1H-tetrazoles | Conventional | Silica Sulfuric Acid/DMF | 5 h | 72-95 | [9] |
Mandatory Visualization
The synthesis of 5-substituted-1H-tetrazoles from nitriles and azides proceeds through a [3+2] cycloaddition reaction. The general mechanism is illustrated below.
A comparative overview of the experimental workflows for microwave-assisted and conventional synthesis highlights the streamlined nature of the microwave approach.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 5-substituted-1H-tetrazoles. Researchers should consult specific literature for precise quantities, temperatures, and reaction times for their particular substrate.
Microwave-Assisted Synthesis Protocol
This protocol is a general guideline for the microwave-assisted synthesis of 5-substituted-1H-tetrazoles.
Materials and Equipment:
-
Microwave synthesizer
-
Microwave reaction vial with a stir bar
-
Organic nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Catalyst (e.g., Zinc chloride, Copper(II) salt, or Triethylamine hydrochloride) (catalytic amount)
-
Solvent (e.g., DMF, NMP, or an isopropanol/water mixture)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the organic nitrile (1.0 mmol), sodium azide (1.2 mmol), and the chosen catalyst.
-
Add the appropriate solvent to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 130-150°C) for a predetermined time (typically ranging from a few minutes to a couple of hours), with stirring.[5][7]
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture is then subjected to a standard workup procedure, which may include acidification, extraction with an organic solvent, and purification by recrystallization or column chromatography to yield the final 5-substituted-1H-tetrazole.[10][11]
Conventional Heating Synthesis Protocol
This protocol outlines a general procedure for the synthesis of 5-substituted-1H-tetrazoles using conventional heating.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Organic nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Catalyst (e.g., Ammonium chloride or Silica sulfuric acid) (catalytic amount)
-
Solvent (e.g., DMF or Toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the organic nitrile (1.0 mmol), sodium azide (1.2 mmol), and the catalyst.
-
Add the solvent to the flask.
-
Heat the reaction mixture to reflux (typically between 80-120°C) with constant stirring.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from several hours to days.[12]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The workup procedure typically involves pouring the reaction mixture into acidified water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[9]
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides immediate, essential guidance for the safe handling and proper disposal of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure personal safety and environmental compliance. This guide is based on established best practices for the disposal of hazardous chemical waste, particularly halogenated and tetrazole-containing compounds.
Hazard Profile and Personal Protective Equipment
This compound is classified as a hazardous substance. The trifluoromethyl group renders it a halogenated organic compound, which may be persistent in the environment. Tetrazole compounds can be flammable solids and may pose an explosion risk if heated under confinement. Always consult the manufacturer's Safety Data Sheet (SDS) for the most comprehensive safety information.
Summary of Potential Hazards and Required PPE
| Hazard Category | GHS Hazard Statements (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | - Chemical-resistant gloves (e.g., nitrile)- Safety goggles or a face shield- Laboratory coat- Use in a well-ventilated area or under a chemical fume hood |
| Physical Hazards | H228: Flammable solid | - Store away from heat, sparks, and open flames- Avoid creating dust- Ground/bond container and receiving equipment |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Consult the Safety Data Sheet (SDS): Before handling, always thoroughly read the manufacturer-provided SDS for specific safety and disposal information.
-
Wear Appropriate PPE: At a minimum, wear a laboratory coat, chemical-resistant gloves, and safety goggles.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any items used to clean spills, such as absorbent pads or wipes, and any contaminated PPE, must be placed in a designated, sealed waste container.
-
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal Pathway: Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. All disposal activities must comply with local, state, and federal regulations.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate the work area.
Emergency Spill Response Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
Minor Spill (Contained, posing no immediate health threat)
-
Alert Personnel: Immediately alert others in the laboratory.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: If it is a solid, carefully sweep or scoop the material to avoid creating dust. Use a scoop and brush to collect the spilled material.
-
Clean Up:
-
Place the collected solid into a designated hazardous waste container.
-
Wipe the spill area with a damp paper towel or absorbent pad.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal.
Major Spill (Large quantity, risk of exposure, or spread to the environment)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's emergency response team and EHS department.
-
Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.
-
Provide Information: Be prepared to provide information about the spilled chemical to emergency responders.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal and spill response for this compound.
Caption: Disposal workflow for this compound.
Caption: Emergency spill response decision workflow.
Personal protective equipment for handling 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Essential Safety and Handling Guide for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No: 92712-48-6). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous and requires strict adherence to safety protocols to prevent irritation and exposure.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Standards/Regulations |
| Eye and Face Protection | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2][3] |
| Skin Protection | Chemical-resistant gloves and protective clothing | Handle in accordance with good industrial hygiene and safety practice.[2] |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator is recommended, especially when handling powders. | NIOSH-approved respirator if ventilation is inadequate.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and ensuring personnel safety.
Handling Guidelines:
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers securely sealed when not in use.[1]
-
Use spark-proof tools and avoid generating dust.[3]
Storage Conditions:
-
Store in original, tightly sealed containers.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
-
Protect containers from physical damage.[1]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[2] |
Spill and Disposal Management
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.
-
Containment: Use dry cleanup procedures to avoid generating dust.[1] Sweep up or vacuum the spilled material.
-
Collection: Place the collected material into suitable, labeled containers for disposal.[1][3]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1]
Disposal Plan:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][3]
-
Consult with a licensed professional waste disposal service to ensure proper disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling 5-[3-(trifluoromethyl)phenyl)-1H-tetrazole, incorporating essential safety checkpoints.
Caption: Standard operating procedure for handling this compound.Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
